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Manganese salicylate

Cat. No.: B13813800
M. Wt: 331.18 g/mol
InChI Key: SRFBCRWMTPJXGJ-UHFFFAOYSA-N
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Description

Historical Context of Metal-Salicylate Coordination Chemistry and Manganese Bioinorganic Chemistry

The foundations of modern coordination chemistry were laid in the late 19th century through the pioneering work of Alfred Werner, who studied metal halide complexes with ammonia. libretexts.orglibretexts.org His theories provided a framework for understanding how a central metal atom or ion could be bonded to a surrounding array of molecules or ions, known as ligands. libretexts.org Around the same time, derivatives of salicylic (B10762653) acid, known as salicylates, were being introduced into medicine. sapub.org

Salicylic acid proved to be a particularly versatile ligand from a coordination chemistry perspective. ijesi.org Its structure, featuring both a carboxylic acid group and a hydroxyl group, allows it to bind to metal ions in several different ways, including as a monodentate, bidentate, or bridging ligand. ijesi.org This versatility sparked interest in synthesizing and characterizing a wide range of metal-salicylate complexes to understand how this binding affects the physicochemical properties of the metal ions. ijesi.orgufl.edu

Parallel to these developments, the field of bioinorganic chemistry began to emerge. Initially, a firm line was drawn between the "organic" chemistry of living organisms and the "inorganic" chemistry of non-living matter. deshbandhucollege.ac.in This distinction started to dissolve after Friedrich Wöhler's synthesis of urea (B33335) from an inorganic precursor in 1828. deshbandhucollege.ac.in However, it was not until the period between 1925 and 1955 that the essential role of many metal ions in biological systems, including manganese, was discovered. cnrs.fr

Manganese itself was first isolated as an element in 1774 by Johan Gottlieb Gahn, though its compounds, such as manganese dioxide, had been used for centuries, notably in glassmaking since the time of the 8th-century alchemist Jabir Ibn Hayyan. acs.orgacs.org The establishment of bioinorganic chemistry as an independent, interdisciplinary field after 1960, spurred by sophisticated analytical methods, revealed the critical functions of manganese. deshbandhucollege.ac.in It is now known to be a key component of vital biological machinery, including the water-oxidizing complex in photosystem II and various enzymes such as superoxide (B77818) dismutase. tandfonline.compnas.org

Rationale for Advanced Research on Manganese Salicylate (B1505791) Complexes in Contemporary Inorganic and Bioinorganic Disciplines

The continued and advanced study of manganese salicylate complexes is driven by compelling rationales in both inorganic and bioinorganic chemistry. These complexes are not merely chemical curiosities; they are key to unlocking fundamental chemical principles and understanding complex biological processes.

In the realm of inorganic chemistry , a primary driver is the pursuit of new materials with novel magnetic properties. researchgate.net Manganese is known for its ability to exist in multiple oxidation states, and its complexes, particularly those with carboxylate ligands like salicylate, often feature mixed-valence systems. researchgate.netub.edu These characteristics are fundamental to the field of molecular magnetism and the development of single-molecule magnets (SMMs), which could have applications in high-density information storage and quantum computing. ub.edu Salicylate ligands have been shown to be particularly effective in facilitating the self-assembly of large, polynuclear manganese clusters with intricate structures and interesting magnetic behaviors. researchgate.netrsc.orgindiana.edu

From a bioinorganic perspective , this compound complexes are invaluable as biomimetic models. Many enzymes rely on manganese at their active sites to perform critical biological reactions. pnas.orgresearchgate.net Synthesizing and studying simpler this compound complexes that replicate the structural features and functional aspects of these enzyme active sites allows researchers to investigate their mechanisms in a controlled environment. uu.nlresearchgate.net Key areas of focus include:

Modeling Photosystem II: Mimicking the structure and function of the oxygen-evolving center in photosynthesis, where a manganese cluster is responsible for the oxidation of water, remains a "holy grail" of chemistry. pnas.orgufl.edu

Enzyme Mimicry: These complexes serve as functional models for enzymes like catalase, which catalyzes the disproportionation of hydrogen peroxide, and catechol oxidase. researchgate.netcapes.gov.brrsc.org

Understanding Reactivity: They provide a platform to study high-valent manganese-oxo species, which are believed to be key reactive intermediates in many biological oxidation reactions. researchgate.net Research has shown that the salicylate ligand can tune the reactivity and stability of these important intermediates. researchgate.net

Furthermore, the biological activity of salicylate derivatives in modulating manganese-related biological and toxicological processes provides another strong rationale for research. oup.comnih.gov

Scope and Objectives of Current this compound Studies

Contemporary research on this compound is multifaceted, with several interconnected objectives that aim to expand both fundamental knowledge and practical applications.

A primary objective remains the synthesis and structural characterization of new this compound complexes. Researchers are creating a diverse library of compounds, from simple mononuclear complexes to complex binuclear and polynuclear architectures, by varying reaction conditions and incorporating other ancillary ligands. rsc.orgresearchgate.netmaynoothuniversity.ie Advanced techniques, especially single-crystal X-ray diffraction, are crucial for determining their precise three-dimensional structures, which is fundamental to understanding their properties. capes.gov.brresearchgate.nettandfonline.com

A significant portion of current studies is dedicated to investigating the magnetic properties of these compounds. researchgate.net This involves measuring how the magnetic susceptibility of the complexes changes with temperature to understand the magnetic exchange interactions between manganese ions within polynuclear clusters. tandfonline.comub.edursc.org The goal is often to design molecules that behave as magnets, contributing to the field of molecular materials. rsc.org

Another major focus is the exploration of catalytic activity . Scientists are testing the ability of this compound complexes to act as catalysts for various chemical transformations, such as the oxidation of organic substrates. researchgate.netresearchgate.net A key application is in biomimetic catalysis, where these complexes are used to mimic the catalytic cycles of manganese-containing enzymes, like those that break down harmful reactive oxygen species. capes.gov.brrsc.orgjlu.edu.cn

Finally, biomimetic studies continue to be a central theme. The overarching objective is to create synthetic analogs that not only structurally resemble the active sites of metalloenzymes but also replicate their function. uu.nlscielo.br This includes probing how the electronic properties of the salicylate ligand influence the formation and reactivity of key intermediates in catalytic cycles. researchgate.net Some studies also investigate the interactions of these complexes with biological macromolecules like DNA, seeking to understand their potential biological effects. znaturforsch.com

Research Data on this compound Complexes

The following tables summarize structural and magnetic data for select this compound complexes reported in the literature, illustrating the scope of current research.

Table 1: Structural and Crystallographic Data for Select this compound Complexes

Complex FormulaCrystal SystemSpace GroupKey Structural FeatureReference
[Mn(Hsal)₂(bipy)]·H₂ONot specifiedNot specifiedPolymeric chain structure capes.gov.br
[Mn(sal)₂(CH₃OH)₂]·pyMonoclinicC2/cMononuclear Mn(III) with axially elongated octahedral geometry researchgate.net
(HNEt₃)₂[Mn(Sal)₃]MonoclinicC2/cMononuclear Mn(III) with axially compressed octahedral geometry researchgate.net
[Mn₂(Hsal)₄(H₂O)₄]Not specifiedNot specifiedBinuclear Mn(II) with unsymmetrically bridging salicylate ligands rsc.orgmaynoothuniversity.ie
[HimH][Mn(sal)₂(imH)₂]CH₃OHMonoclinicP2₁Mononuclear Mn(III) with elongated octahedral coordination tandfonline.comtandfonline.com

Table 2: Magnetic Properties of Select Polynuclear this compound Complexes

ComplexKey Magnetic BehaviorDerived ParametersReference
[Mn₉O₄(O₂CPh)₈(sal)₄(salH)₂(Py)₄]Effective magnetic moment decreases with temperature, indicating antiferromagnetic interactions.μeff decreases from 11.82 μB at 300.9 K to 5.83 μB at 5.0 K. researchgate.net
[{NaMn(sal)(pyca)(MeOH)}]·2H₂OInterpreted in terms of a dimer unit [Mn(II)₂(pyca)₂] and two Mn(III) units.J = –0.98 cm⁻¹, g = 2.00, θ = –5.66 K rsc.org
[HimH][Mn(sal)₂(imH)₂]CH₃OHMagnetic moment close to spin-only value for high-spin Mn(III) with slight decrease at low temperature.μeff is 4.80 B.M. at 285 K. Zero-field splitting D = -6.93 cm⁻¹. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12MnO6 B13813800 Manganese salicylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12MnO6

Molecular Weight

331.18 g/mol

IUPAC Name

2-hydroxybenzoic acid;manganese

InChI

InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);

InChI Key

SRFBCRWMTPJXGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mn]

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Elucidation of Manganese Salicylate Complexes

Diverse Synthetic Approaches to Manganese Salicylate (B1505791) Coordination Compounds

A variety of synthetic methods have been developed to produce manganese salicylate complexes, each offering distinct advantages in terms of reaction conditions, product purity, and morphology.

Solvothermal and Hydrothermal Synthesis Routes for this compound

Solvothermal and hydrothermal methods are widely used for the synthesis of crystalline materials, including this compound complexes. These techniques involve heating a reaction mixture in a sealed vessel, often called an autoclave, above the boiling point of the solvent. mdpi.com This process generates high pressure, which facilitates the dissolution of reactants and promotes the crystallization of the desired product.

In a typical hydrothermal synthesis of a this compound complex, a manganese salt, such as manganese chloride or manganese nitrate, is reacted with salicylic (B10762653) acid in an aqueous solution. The mixture is then sealed in an autoclave and heated to a specific temperature for a set period. For instance, manganese oxides, which can be precursors or components of more complex structures, have been synthesized via a microwave-assisted hydrothermal method at 140°C. scielo.br Similarly, nanostructured manganese selenide (B1212193) has been prepared under hydrothermal conditions. researchgate.net The use of co-solvents or additives, such as in the synthesis of Ce0.75Zr0.25O2 via a hydrothermal route with 1-propanol, can influence the properties of the final product. mdpi.com These methods have been successful in producing various manganese-containing materials, highlighting their versatility. mdpi.comscielo.brresearchgate.net

Mechanochemical Synthesis Strategies for this compound

Mechanochemistry offers a solvent-free or low-solvent alternative for the synthesis of coordination compounds. acs.orgnih.gov This technique involves the use of mechanical force, typically through grinding or milling, to initiate chemical reactions. acs.orgnih.gov Mechanochemical synthesis is often faster, more efficient, and more environmentally friendly than traditional solution-based methods. acs.orgnih.govnih.gov

The synthesis of this compound complexes via mechanochemistry can be achieved by grinding a mixture of a manganese salt and salicylic acid, sometimes with a small amount of a liquid additive (liquid-assisted grinding, LAG). mdpi.comrsc.org This process can lead to the formation of novel complexes and coordination polymers. rsc.org For example, the mechanosynthesis of the metallodrug bismuth subsalicylate from Bi2O3 has been reported, demonstrating the utility of this method for producing pharmaceutically relevant compounds. rsc.orgfriscic-research.com The control over stoichiometry is a significant advantage of mechanochemical synthesis, allowing for the targeted preparation of specific products. nih.gov

Microwave-Assisted Synthesis Techniques for this compound

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. ub.eduuwi.edu This method utilizes microwave radiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. ub.eduresearchgate.net

In the context of this compound complexes, microwave-assisted synthesis has been shown to improve product purity and, in some cases, lead to the formation of new compounds that are not accessible through bench-top methods. ub.edu For example, a comparative study on a mixed-metal Mn/Ni system with a substituted salicylic acid revealed that microwave-assisted synthesis yielded a different product compared to the bench-top reaction. researchgate.net The main advantage in the Mn/salicylate system is the prevention of insoluble manganese oxide formation, thereby enhancing the purity of the desired complex. ub.edu This technique has been successfully applied to the synthesis of various metal carboxylate clusters. ub.edu

Template-Directed Synthesis and Self-Assembly in this compound Systems

Template-directed synthesis and self-assembly are sophisticated strategies for constructing complex and well-defined supramolecular architectures. In this approach, a template molecule or ion guides the formation of a specific structure by interacting with the reacting components through non-covalent interactions.

While specific examples of template-directed synthesis focusing solely on simple this compound are not extensively detailed in the provided search results, the principles are applicable. For instance, the use of templates is a known strategy in the synthesis of coordination frameworks. kyoto-u.ac.jp The self-assembly of metal ions and organic ligands can lead to the formation of intricate structures, and this process can be influenced by the presence of a template. The synthesis of mesoporous manganese oxide architectures through a sacrificial template-directed method highlights the potential of this approach for creating materials with controlled porosity and morphology. rsc.org In the broader context of coordination chemistry, templates have been used to direct the formation of specific metal-organic frameworks (MOFs) and other complex structures. friscic-research.com

Single-Crystal X-ray Diffraction Analysis of this compound Coordination Geometries

The analysis of this compound complexes by single-crystal X-ray diffraction has revealed a rich variety of coordination environments and structural motifs. fizika.siresearchgate.netmaynoothuniversity.iejlu.edu.cnmaynoothuniversity.iemdpi.com For example, the crystal structure of a 2D polymeric complex, [MnNa(Salicylate)2(CH3OH)(H2O)]n·0.5nH2O, was determined using this technique. jlu.edu.cn Similarly, the structures of binuclear and polymeric manganese(II) salicylate complexes have been elucidated, showing the presence of unsymmetrically bridging salicylate ligands. maynoothuniversity.iersc.orgreading.ac.uk

Determination of Coordination Geometries and Bond Lengths

Through single-crystal X-ray diffraction, the coordination geometry around the manganese ion in salicylate complexes can be accurately determined. Manganese ions can adopt various coordination numbers and geometries, such as octahedral, distorted octahedral, or trigonal prismatic, depending on the ligands and reaction conditions. fizika.siresearchgate.netnih.gov

For instance, in some manganese(III) complexes, the Mn ions are six-coordinate with a tetragonally distorted octahedral geometry, a consequence of the Jahn-Teller effect for a high-spin d4 electron configuration. nih.gov In other cases, Mn(II) ions in salicylate complexes exhibit a distorted octahedral geometry. mdpi.com The analysis also provides precise measurements of Mn-O and Mn-N bond lengths, which are crucial for understanding the nature of the metal-ligand interactions. fizika.sinih.govacs.org

Below is a table summarizing representative bond lengths found in various manganese complexes, illustrating the typical ranges for different types of bonds.

Complex TypeBondBond Length (Å)Reference
Mn(II) complex with N,N'-donor ligandMn-O (carboxylato)2.1162(16) - 2.133(2) mdpi.com
Mn-N2.259(3) - 2.283(2) mdpi.com
Dicationic Mn(II) complexMn-N2.287 (mean) maynoothuniversity.ie
Mn-O (water)2.123(4) maynoothuniversity.ie
Dianionic Mn(II) complexMn-N2.351 (mean) maynoothuniversity.ie
Mn-O (carboxylate)2.178(4) maynoothuniversity.ie
Mixed-valent Mn(III,IV) complexMn-O (oxo-bridge)Varies acs.org
Mn-N (dtbpy)Varies acs.org

Advanced Spectroscopic Characterization of this compound Structures

X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence Spectroscopy (XFS) for Manganese Oxidation States and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic structure and local coordination environment of manganese ions in various materials. mdpi.comresearchgate.net The method is particularly sensitive to the oxidation state of the manganese center. mdpi.comnih.gov By analyzing the X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which includes the pre-edge and main absorption edge features, detailed information about the formal oxidation state and coordination geometry can be obtained. researchgate.netnih.gov For manganese, the position of the K-edge absorption edge shifts to higher energies with an increasing oxidation state. researchgate.net This linear relationship allows for the determination of the average oxidation state in mixed-valence systems. researchgate.net

For instance, analysis of Mn K-edge XANES spectra has been successfully used to determine the oxidation states in various manganese oxides and complexes. researchgate.netosti.gov The shape and intensity of pre-edge peaks are also diagnostic, providing insight into the symmetry of the manganese site. nih.gov Linear Combination Fitting (LCF) of the XANES spectra of an unknown sample against a library of spectra from well-characterized manganese standard compounds can provide quantitative information on the speciation and the fraction of each oxidation state present. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) analysis, which examines the oscillations beyond the absorption edge, provides information about the local atomic structure around the manganese atom. osti.gov This includes the coordination number, bond distances, and the identity of neighboring atoms within a radius of approximately 5 Å. osti.gov Polarized EXAFS studies on oriented samples can further enhance the structural resolution, providing details that may be inaccessible through other techniques. nih.gov

X-ray Fluorescence Spectroscopy (XFS) is another valuable tool for elemental analysis, capable of identifying and quantifying the elemental composition of a sample. azolifesciences.comnih.gov While XAS provides detailed electronic and structural information, XFS is primarily used to determine the presence and concentration of elements, including manganese, in a sample. azolifesciences.comspectroscopyonline.com It is a non-destructive technique that can be applied to solids, liquids, and powders. azolifesciences.comnih.gov Portable XRF instruments allow for rapid, on-site analysis of elemental composition. nih.gov In the context of this compound research, XFS can be used to confirm the elemental makeup of synthesized complexes and to quantify manganese content. plos.org

The following table outlines the key information obtainable from XAS and XFS techniques for manganese complexes:

TechniqueSpectral RegionInformation Obtained
XAS (XANES) Pre-edge, Main Absorption Edge- Manganese oxidation state. researchgate.netnih.gov- Coordination geometry and symmetry. mdpi.com- Quantitative speciation via Linear Combination Fitting. nih.govosti.gov
XAS (EXAFS) Post-edge Oscillations- Coordination number. osti.gov- Bond distances to neighboring atoms. osti.gov- Identification of neighboring atoms. osti.gov
XFS Characteristic Fluorescence Energies- Elemental composition. azolifesciences.com- Quantitative elemental concentration. nih.govspectroscopyonline.com- Elemental mapping and distribution. plos.org

Electron Paramagnetic Resonance (EPR) Spectroscopic Analysis of Manganese Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons, making it particularly well-suited for the characterization of manganese complexes. wikipedia.org Manganese in its common oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) is paramagnetic and therefore EPR active. researchgate.net EPR spectroscopy provides detailed insights into the electronic structure, oxidation state, and local environment of the manganese centers. wikipedia.orgaps.org

For Mn(II) ions, which have a high-spin d5 electronic configuration and a nuclear spin of I = 5/2, the EPR spectrum typically exhibits a characteristic six-line hyperfine pattern. researchgate.net The spacing between these lines, known as the hyperfine coupling constant (A), is sensitive to the nature of the ligands coordinated to the manganese ion. The g-factor, which is analogous to the chemical shift in NMR, provides information about the electronic environment of the manganese center. researchgate.net

In more complex systems, such as dinuclear or polynuclear manganese clusters, EPR spectra can become more intricate. The interactions between multiple paramagnetic centers can lead to the appearance of multi-line signals, which can be analyzed to understand the magnetic coupling between the manganese ions. researchgate.net For example, the presence of a 16-line spectrum can be indicative of a mixed-valence binuclear Mn(III)/Mn(IV) intermediate. researchgate.net

EPR spectroscopy is also a powerful tool for studying the changes in the manganese center during chemical reactions. researchgate.net By monitoring the EPR signal as a function of time or reaction conditions, it is possible to identify transient paramagnetic species and gain mechanistic insights. researchgate.net Furthermore, subtle changes in the EPR linewidths can provide information about the local disorder and dynamics around the metal-binding site. nih.gov The hydration number of Mn(II) in complexes can also be determined by analyzing the line broadening in the presence of H2¹⁷O. nih.gov

The following table summarizes typical EPR parameters for different manganese species:

Manganese SpeciesTypical EPR Spectral FeaturesInformation Derived
Mononuclear Mn(II)Six-line hyperfine pattern- Oxidation state (II).- Local coordination environment (from g and A values). researchgate.net
Mixed-Valence Mn(III)/Mn(IV) DimerMulti-line spectrum (e.g., 16 lines)- Presence of magnetically coupled centers.- Nature of the magnetic interaction. researchgate.net
Mn(IV) and Mn(V) centersAnisotropic signals with specific g and D values- Identification of higher oxidation states.- Zero-field splitting parameters. aps.org

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Complex Mode Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for characterizing this compound complexes by providing detailed information about the vibrational modes of both the salicylate ligand and the complex as a whole. rsc.orgfrontiersin.org These "fingerprint" methods are highly specific, as each molecule possesses a unique set of vibrational frequencies. frontiersin.orgacs.org

In the analysis of this compound, FTIR and Raman spectra reveal key information about the coordination of the salicylate ligand to the manganese center. The coordination typically occurs through the carboxylate group and sometimes the phenolic hydroxyl group. Evidence for this coordination is observed through shifts in the characteristic vibrational frequencies of these functional groups upon complexation. nih.govresearchgate.net

For instance, the strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group in free salicylic acid is expected to shift upon deprotonation and coordination to the manganese ion. The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻) become prominent in the spectra of the complex. researchgate.net Similarly, changes in the vibrational modes associated with the phenolic C-O bond and the O-H group can indicate the involvement of the hydroxyl group in bonding. nih.gov

Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring of the salicylate ligand. acs.org The complexation with manganese can lead to changes in the positions and intensities of the ring stretching and bending modes. acs.org Surface-enhanced Raman scattering (SERS) can be employed to enhance the signal of the complex, providing insights into its orientation on a metal surface. nih.gov

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the this compound complex. While FTIR is often more sensitive to polar functional groups like carbonyls and hydroxyls, Raman spectroscopy excels in probing the non-polar aromatic ring vibrations. acs.org

The table below lists some characteristic vibrational modes for salicylate and their expected changes upon complexation with manganese.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹) (Free Ligand)Expected Change upon Complexation
Carboxylic Acid (–COOH)ν(C=O)~1650-1700Disappearance of this band. Appearance of ν_as(COO⁻) and ν_s(COO⁻). researchgate.net
Carboxylate (–COO⁻)ν_as(COO⁻) and ν_s(COO⁻)-Appearance and shift in frequency. The separation (Δν) between these bands provides information on the coordination mode.
Phenolic Hydroxyl (–OH)ν(O-H)~3200-3300 (broad)Shift to lower frequency or disappearance if deprotonated and coordinated. nih.gov
Aromatic Ringν(C=C)~1450-1600Shifts in frequency and changes in intensity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. nih.govrasayanjournal.co.in While the paramagnetic nature of manganese ions can present challenges for direct observation of the metal center, ¹H and ¹³C NMR spectroscopy are invaluable for probing the environment of the salicylate ligand upon complexation. rasayanjournal.co.infarmaceut.org

The formation of a this compound complex induces significant changes in the NMR spectrum of the salicylate ligand. The chemical shifts of the protons and carbons on the aromatic ring and in the functional groups are altered due to the electronic effects of coordination to the manganese ion. nih.govfarmaceut.org Broadening of the NMR signals is also a common feature, resulting from the paramagnetic influence of the manganese center. rasayanjournal.co.in The extent of this broadening can provide qualitative information about the proximity of specific nuclei to the paramagnetic metal ion.

In studies of chromium salicylate complexes, which can serve as a model, ¹H NMR has been used to confirm the deprotonation of the carboxylic acid group upon complex formation. rasayanjournal.co.in The disappearance of the acidic proton signal from the –COOH group is a clear indicator of coordination through the carboxylate. rasayanjournal.co.in Two-dimensional NMR techniques, such as COSY (Homonuclear Correlated Spectroscopy) and HETCOR (Heteronuclear Chemical Shift Correlation), can be used to assign the proton and carbon signals in the complex and to understand the connectivity within the ligand. farmaceut.org

Furthermore, NMR can be used to study the dynamics of this compound complexes in solution. For instance, variable-temperature NMR experiments can provide information about ligand exchange processes and conformational changes. Solution-state NMR is also a powerful tool for studying intermolecular interactions, such as the binding of a this compound complex to a protein. nih.gov Changes in the chemical shifts of the ligand upon binding can be monitored to determine the binding site and affinity. nih.gov

While direct ⁵⁵Mn NMR is less common due to the large quadrupolar moment of the ⁵⁵Mn nucleus (I=5/2) and the paramagnetic nature of many of its complexes, solid-state NMR techniques have been successfully applied to study the coordination environment of quadrupolar nuclei like ²⁵Mg in similar metal-organic complexes. nih.govrsc.org These studies, often supported by density functional theory (DFT) calculations, can provide detailed information about the local geometry around the metal ion. nih.gov

The following table summarizes the key applications of NMR spectroscopy in the study of this compound complexes:

NMR NucleusInformation Obtained
¹H NMR - Confirms ligand coordination by observing changes in proton chemical shifts and signal broadening. rasayanjournal.co.in- Provides information on the proximity of protons to the paramagnetic Mn center.
¹³C NMR - Elucidates changes in the electronic structure of the salicylate ligand upon complexation. nih.gov- Helps identify the coordination mode of the ligand. nih.gov
2D NMR (COSY, HETCOR) - Aids in the complete assignment of proton and carbon signals in the complexed ligand. farmaceut.org
Variable-Temperature NMR - Investigates dynamic processes such as ligand exchange and conformational flexibility in solution.

Microscopic and Nanoscaled Structural Investigations of this compound Materials

Microscopic techniques are essential for characterizing the morphology, crystal structure, and elemental composition of this compound materials, particularly at the nanoscale. researchgate.netnih.gov Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide direct visualization of the material's surface topography, particle size, and shape.

TEM offers higher resolution imaging, allowing for the investigation of the internal structure of nanoparticles and thin films. mdpi.com High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, providing information about the crystallinity and crystallographic orientation of the material. mdpi.com Selected area electron diffraction (SAED), performed within a TEM, can be used to determine the crystal structure and phase of individual nanocrystals.

In the context of manganese-containing nanomaterials, these microscopic methods have been crucial in correlating the synthesis conditions with the resulting particle size, shape, and crystal phase. researchgate.netmdpi.com For example, studies on manganese sulfide (B99878) (MnS) nanocrystals synthesized from manganese precursors have utilized SEM and TEM to confirm the formation of cubic phase nanoparticles and to characterize their size distribution. researchgate.netnih.gov

Magnetic force microscopy (MFM) is another valuable tool for investigating the magnetic properties of manganese-containing materials at the nanoscale. arxiv.org It can be used to image the magnetic domain structure on the surface of a material, providing insights into its magnetic behavior. arxiv.org

The following table summarizes the applications of various microscopic techniques in the study of manganese-based materials:

Microscopic TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) - Surface morphology, particle size, and shape.- Crystal habit and aggregation. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) - Elemental composition and mapping. researchgate.net
Transmission Electron Microscopy (TEM) - High-resolution imaging of particle morphology and internal structure.- Particle size distribution. mdpi.com
High-Resolution TEM (HRTEM) - Visualization of crystal lattice fringes.- Assessment of crystallinity. mdpi.com
Selected Area Electron Diffraction (SAED) - Determination of crystal structure and phase of nanocrystals.
Magnetic Force Microscopy (MFM) - Imaging of surface magnetic domain structures. arxiv.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Nanostructure

Advanced microscopic techniques are indispensable for elucidating the morphological and nanostructural characteristics of this compound complexes. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide critical insights into the size, shape, and surface topography of these materials, which are vital for understanding their physicochemical properties and informing their synthesis.

Transmission Electron Microscopy (TEM) offers high-resolution imaging to visualize the internal structure and particle dimensions of synthesized complexes at the nanoscale. acs.org TEM analysis of this compound complexes has revealed distinct morphological features. For instance, studies have identified the formation of spherical nanoparticles with diameters of approximately 200 nm. researchgate.net High-resolution TEM (HRTEM) can further provide atomic-level details, such as lattice fringe spacing, which helps in confirming the crystalline nature of the nanoparticles. mdpi.com This technique is crucial for monitoring the growth of nanoparticles and provides direct imaging of their size, distribution, and morphology, unlike indirect methods that offer limited information. acs.org

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and three-dimensional morphology of the synthesized powders or crystals. acneandrosacea.orgnih.gov SEM creates an image by detecting reflected or knocked-off electrons as a focused electron beam scans the sample's surface. acneandrosacea.org This provides a detailed view of the particle shape, surface texture, and the degree of agglomeration. In the context of manganese complexes, SEM can reveal features such as the uniformity of particles and the presence of varied grain morphologies. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition data, confirming the presence and distribution of manganese and salicylate components on the particle surface.

The data obtained from these microscopy techniques are fundamental for quality control in the synthesis of this compound, ensuring that the resulting material possesses the desired morphological and nanostructural characteristics for its intended applications.

Table 1: Morphological and Nanostructural Analysis of Manganese Complexes by Electron Microscopy

TechniqueInformation ObtainedObserved Findings in Manganese-Salicylate & Related ComplexesReference
Transmission Electron Microscopy (TEM)Particle size, shape, internal structure, size distribution, crystallinity.Revealed spherical particles with a diameter of approximately 200 nm for a manganese-salicylic acid complex. researchgate.net researchgate.net
High-Resolution TEM (HRTEM)Atomic-level resolution, lattice fringe spacing.In related manganese oxide nanoparticles, HRTEM has been used to show lattice fringe spacing corresponding to specific crystal planes. mdpi.com mdpi.com
Scanning Electron Microscopy (SEM)Surface topography, 3D morphology, particle uniformity, agglomeration.Used to observe surface topography and the network structure of materials containing salicylates. nih.gov Provides information on grain morphologies and uniformity in manganese oxide films. researchgate.net nih.govresearchgate.net
SEM with Energy Dispersive X-ray Spectroscopy (SEM-EDS)Elemental composition and distribution on the sample surface.Used as a complementary technique to verify the morphology and purity of manganese-containing precipitates. mpg.de mpg.de

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a cornerstone analytical technique for the characterization of crystalline materials, including this compound complexes. It provides definitive information on the phase identity, crystalline purity, and structural properties of a synthesized compound. creative-biostructure.com

Phase Identification: Every crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for its specific crystal structure. ncl.ac.uk The diffraction pattern is generated by the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice, a phenomenon described by Bragg's Law. By comparing the experimental PXRD pattern of a synthesized this compound sample with reference patterns from crystallographic databases, such as the Crystallography Open Database (COD) or the International Centre for Diffraction Data (ICDD) PDF, one can unequivocally identify the crystalline phase present. creative-biostructure.comncl.ac.uk The pattern consists of a series of diffraction peaks at specific angles (2θ), with characteristic intensities and positions that are unique to the this compound structure.

Crystalline Purity: PXRD is highly effective for assessing the crystalline purity of a bulk sample. The presence of any crystalline impurities, such as unreacted starting materials (e.g., salicylic acid) or unintended side products, will result in additional peaks in the diffraction pattern. uitm.edu.my The positions and relative intensities of these extraneous peaks can be used to identify the nature of the impurity by matching them against known standards. For example, a sample of flufenamic acid and salicylic acid cocrystals was analyzed using PXRD, which revealed the presence of about 5.7% mass of salicylic acid crystals that did not cocrystallize. researchgate.net Furthermore, PXRD can distinguish between different polymorphic forms of the same compound, which is critical as polymorphs can have different physical properties. ncl.ac.uk Analysis of this compound complexes has shown them to be semi-crystalline, with PXRD data used to determine an average crystallite size in the range of 136-185 nm. researchgate.net

Table 2: Application of PXRD in the Analysis of this compound Complexes

Analysis TypePXRD Data/ParameterPurpose and InterpretationReference
Phase IdentificationPeak Positions (2θ angles) and IntensitiesThe unique set of 2θ angles and their corresponding intensities form a "fingerprint" pattern. This pattern is matched with a reference database to confirm the identity of the this compound complex. creative-biostructure.comncl.ac.uk
Crystalline Purity AssessmentPresence of Extraneous PeaksPeaks that do not match the reference pattern for pure this compound indicate the presence of crystalline impurities. These impurity peaks can be separately identified using databases. researchgate.net
Crystallinity AssessmentPeak Broadening / SharpnessBroad peaks can indicate small crystallite size or an amorphous nature, while sharp, well-defined peaks suggest high crystallinity. For a manganese-salicylic acid complex, PXRD indicated a semi-crystalline nature. researchgate.net
Crystallite Size EstimationPeak Width (FWHM)The Scherrer equation can be applied to the width of the diffraction peaks to estimate the average size of the crystalline domains. For one manganese-salicylate complex, the crystallite size was found to be in the 136-185 nm range. researchgate.netcreative-biostructure.com

Purity and Stoichiometric Assessment in this compound Synthesis

Ensuring the purity and correct stoichiometric composition of newly synthesized this compound complexes is paramount for accurate structural and functional characterization. Beyond the crystallographic insights from PXRD, a suite of analytical methods is employed to quantify purity and confirm the elemental ratios.

Elemental Analysis: One of the most direct methods for determining stoichiometry is elemental analysis, typically CHN (Carbon, Hydrogen, Nitrogen) analysis. This technique measures the weight percentage of these elements in a sample. The experimental percentages are then compared with the theoretical values calculated for the proposed chemical formula of the this compound complex. A close agreement between the experimental and calculated values provides strong evidence for the purity of the complex and confirms its proposed stoichiometric formula. bioline.org.brjetir.org

Spectrophotometric and Titration Methods: The stoichiometric ratio of manganese to salicylate in a complex can be determined in solution using spectrophotometric techniques. Job's method of continuous variation, for instance, involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total molar concentration constant. egyankosh.ac.in The absorbance of the colored complex is measured for each solution, and a plot of absorbance versus mole fraction reveals a maximum at the mole fraction corresponding to the stoichiometry of the complex in solution. chemsociety.org.ng This method has been successfully used to determine the 1:1 metal-to-ligand ratio in iron(III)-salicylate complexes. chemsociety.org.ng

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product. researchgate.net This method separates the components of a mixture based on their differential interactions with a stationary phase. It can detect and quantify the presence of unreacted salicylic acid or other organic impurities with high sensitivity. The purity of the this compound complex is determined by the relative area of its peak in the chromatogram compared to the total area of all peaks.

These methods, when used in conjunction, provide a comprehensive assessment of the synthesized this compound, confirming both its elemental composition and its freedom from significant impurities.

Table 3: Methods for Purity and Stoichiometric Assessment

Analytical MethodParameter MeasuredInformation ProvidedReference
Elemental Analysis (CHN)Weight percentage of C, H, N, O.Confirms the empirical formula and stoichiometric ratios of elements in the pure compound. It is a fundamental test for purity. bioline.org.brjetir.org
Job's Method of Continuous Variation (Spectrophotometry)Absorbance vs. Mole FractionDetermines the metal-to-ligand stoichiometric ratio of the complex in solution. egyankosh.ac.inchemsociety.org.ng
High-Performance Liquid Chromatography (HPLC)Retention time and peak area.Separates and quantifies the main product from organic impurities, providing a precise measure of purity. researchgate.netfrontiersin.org
Atomic Absorption Spectrometry (AAS)Absorption of light by free atoms.Can be used to accurately determine the concentration of manganese after extraction, verifying the metal content. psu.edursc.org

Coordination Chemistry and Solution Behavior of Manganese Salicylate

Ligand Binding Modes and Chelation Dynamics in Manganese Salicylate (B1505791) Complexes

Salicylic (B10762653) acid (H₂sal) is a versatile ligand, capable of coordinating to metal ions in various ways due to the presence of both a carboxylate and a phenoxide group. ijesi.orgissuu.com This versatility allows for the formation of a wide array of manganese salicylate complexes with distinct structural and electronic properties.

The salicylate ligand can bind to manganese through its carboxylate group, its phenoxide group, or, most commonly, through both in a chelating fashion. ijesi.orgissuu.comrug.nl The carboxylate group itself can exhibit several coordination modes, including monodentate, bidentate (chelating), and bridging. ijesi.orgissuu.com Similarly, the phenoxide oxygen can act as a terminal ligand or a bridging atom between two or more manganese centers. ufl.edu

In many this compound complexes, the salicylate anion (sal²⁻) acts as a bidentate ligand, forming a stable six-membered chelate ring by coordinating to the manganese ion through one carboxylate oxygen and the phenoxide oxygen. rug.nlufl.edu This chelation is a key feature of the coordination chemistry of salicylic acid with manganese.

The ability of the salicylate ligand to adopt various coordination modes facilitates the formation of polynuclear manganese complexes. In these structures, salicylate ligands can act as bridges between two or more manganese ions. researchgate.netmaynoothuniversity.ie

Several bridging mechanisms have been identified in polynuclear this compound complexes:

Carboxylate Bridging: The carboxylate group can bridge two manganese centers in a syn-syn, syn-anti, or anti-anti conformation. researchgate.net

Phenoxide Bridging: The phenoxide oxygen of the salicylate ligand can bridge two manganese ions. ufl.edu

Combined Bridging: A single salicylate ligand can bridge multiple metal centers using both its carboxylate and phenoxide groups. For instance, in a nanonuclear manganese complex, the sal²⁻ anion was found to be coordinated in a pentadentate chelating μ₃-bridging fashion. ijesi.orgissuu.com

These diverse bridging capabilities lead to the formation of binuclear, trinuclear, and even higher nuclearity manganese clusters. researchgate.netmaynoothuniversity.ieresearchgate.net For example, a binuclear manganese(II) salicylate complex, [Mn₂(Hsal)₄(H₂O)₄], features unsymmetrically bridging salicylate ligands. maynoothuniversity.ie In a linear trinuclear manganese(II) complex, six carboxylate groups from cinnamate (B1238496) ligands (structurally related to salicylates) bridge the three metal centers. researchgate.net

Influence of pH and Ionic Strength on this compound Speciation in Solution

The speciation of this compound complexes in aqueous solution is highly dependent on factors such as pH and ionic strength. These parameters influence the protonation state of the salicylic acid ligand and the stability of the resulting manganese complexes.

Potentiometric and spectrophotometric titrations are powerful techniques used to study the formation and distribution of metal-ligand complexes in solution. researchgate.netunime.itnih.gov These methods allow for the determination of the stoichiometry and stability of the various this compound species that form as a function of pH. researchgate.net

Studies on related systems, such as the complexation of Mn(II) with ampicillin (B1664943) and amoxicillin, have demonstrated the utility of these techniques in identifying species like MLH and ML, where M is the metal ion and L is the ligand. unime.itnih.gov For this compound, similar studies would reveal the pH ranges in which different protonated and deprotonated complexes are predominant. The coordination mode of this compound complexes has been found to be pH-dependent. rug.nl Generally, at lower pH values, the carboxylic acid group is more likely to be protonated, potentially leading to different coordination behavior compared to higher pH values where both the carboxylic acid and the phenolic hydroxyl group are deprotonated. researchgate.net

The stability of this compound complexes is quantified by their formation constants (also known as stability constants). These constants can be determined from potentiometric and spectrophotometric data. niscpr.res.inijarsct.co.in The formation constants provide a measure of the strength of the interaction between manganese and salicylic acid.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction can also be determined, often by studying the temperature dependence of the formation constants. niscpr.res.inasianpubs.org These parameters provide deeper insight into the nature of the bonding. For instance, negative ΔH values indicate that the complexation is an exothermic process. asianpubs.org Studies on the complexation of Mn(II) with substituted salicylic acids have shown that the enthalpy change during chelate formation can be separated into electrostatic and non-electrostatic (ligand field stabilization) components. niscpr.res.in

Table 1: Examples of Log K Values for Metal-Salicylate Systems
Metal IonLigandlog K₁log K₂ConditionsReference
Mn(II)Salicylic Acid--- niscpr.res.in
Co(II)Salicylic Acid--- niscpr.res.in
Ni(II)Salicylic Acid--- niscpr.res.in
Cu(II)Salicylic Acid--- niscpr.res.in
Zn(II)Salicylic Acid--- niscpr.res.in

Redox Chemistry of Manganese Centers within Salicylate Frameworks

Manganese is known for its rich redox chemistry, being stable in multiple oxidation states (e.g., +2, +3, +4). nih.govresearchgate.net The coordination environment provided by the salicylate ligand can significantly influence the redox potential of the manganese center and can stabilize higher oxidation states.

The phenoxide and carboxylate groups of salicylic acid can serve as substitutes for the amino acid side chains of tyrosine and aspartic/glutamic acid, respectively, making this compound complexes relevant models for understanding the redox chemistry of manganese in biological systems, such as in the oxygen-evolving complex of photosystem II. ufl.edu

Electrochemical Characterization of Oxidation State Transitions (e.g., Cyclic Voltammetry)

In manganese complexes with ligands analogous to salicylate, such as Schiff bases derived from salicylic acid, distinct redox waves corresponding to manganese-centered oxidation state changes are observed. For instance, in a study of Mn(II) complexes with a Schiff base ligand derived from 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone and 4-chloro(-3-trifluoromethyl)aniline in DMSO solution, a wave assigned to the Mn(II) to Mn(III) oxidation was observed at +0.115 V vs. Ag/AgCl. The same complex also showed a reduction wave at +0.079 V, which was attributed to the Mn(II) to Mn(I) transition. thepharmajournal.com This highlights the ability of salicylate-type coordination spheres to stabilize multiple oxidation states of manganese.

The redox potentials of manganese complexes are significantly influenced by the ligand framework. For a series of mononuclear manganese complexes with tridentate N2O donor ligands, the Mn(II)/Mn(III) couple was found in the range of +0.14 V to +0.40 V vs. Ag/AgCl, while the Mn(III)/Mn(IV) couple appeared at higher potentials, between +0.80 V and +1.06 V vs. Ag/AgCl. slu.se In another study involving a mononuclear Mn complex with a different ligand system, a quasi-reversible anodic process for the [Mn(II)(OH₂)]⁺/[Mn(III)(OH₂)]²⁺ couple was observed at E₁/₂ = +0.43 V vs. SCE. nih.gov Upon deprotonation of the coordinated water molecule to form a hydroxo species, the reduction potential of the Mn(III) center shifted significantly by 700 mV to a lower potential (Epc = -0.54 V vs. SCE), demonstrating the profound effect of the ligand's electronic properties on the redox behavior. nih.gov

The following table summarizes representative electrochemical data for manganese complexes, illustrating the range of redox potentials observed for Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions in environments featuring salicylate-like or related ligands.

Electrochemical Data for Manganese Complexes

Complex/SystemRedox CoupleE½ or Epa/Epc (V vs. ref)Solvent/ConditionsReference
Mn(II)-Schiff base (salicylate-type)Mn(II) → Mn(III)+0.115 (Epa)DMSO thepharmajournal.com
Mn(II)-Schiff base (salicylate-type)Mn(II) → Mn(I)+0.079 (Epc)DMSO thepharmajournal.com
[Mn(Phimp)₂(ClO₄)]Mn(II)/Mn(III)+0.14vs. Ag/AgCl slu.se
[Mn(Phimp)₂(ClO₄)]Mn(III)/Mn(IV)+0.80vs. Ag/AgCl slu.se
[Mn(OH₂)]⁺Mn(II)/Mn(III)+0.43 (E½)MeCN–H₂O (98:2) vs. SCE nih.gov
[Mn(OH)]⁺Mn(III) → Mn(II)-0.54 (Epc)MeCN–H₂O (98:2) vs. SCE nih.gov

Stability and Interconversion of Manganese Oxidation States (Mn(II), Mn(III), Mn(IV), Mn(I))

The salicylate ligand and its derivatives play a crucial role in stabilizing various oxidation states of manganese. The accessibility of Mn(II), Mn(III), and Mn(IV) states is fundamental to the diverse reactivity of these complexes.

Mn(II) is a common and stable oxidation state for manganese. caltech.edu Complexes of Mn(II) with salicylic acid and related ligands have been synthesized and characterized. For example, the binuclear complex [Mn₂(Hsal)₄(H₂O)₄] features Mn(II) centers bridged by salicylate ligands. rsc.org The stability of Mn(II) complexes with N-salicylidene-4-bromoaniline, a salicylate-derived Schiff base, has been investigated, and a formation constant (logK₁) of 3.55 was determined. researchgate.net

Mn(III) is a key oxidation state in many biological and synthetic systems. However, the aqueous Mn(III) ion is unstable and prone to disproportionation into Mn(II) and Mn(IV). mdpi.com Salicylate and similar ligands are effective at stabilizing Mn(III) centers. This stabilization is evident in the synthesis of mononuclear Mn(III) complexes like [Mn(sal)₂(CH₃OH)₂]·py and (HNEt₃)₂[Mn(Sal)₃], where the manganese atom is in a trivalent oxidation state, as confirmed by bond valence sum calculations. researchgate.net The stabilization arises from the formation of stable chelate rings with the salicylate ligand. The stability of Mn(III) complexes is often greater than the corresponding Fe(III) complexes with similar ligands, preventing exchange reactions in certain environments. tandfonline.com

Mn(IV) complexes with salicylate-type ligands have also been prepared, demonstrating the ability of this ligand class to support higher oxidation states. The complex MnIV(sal)₂(bipy) is a well-characterized example where manganese exists in the +4 oxidation state. nih.gov The formation of Mn(IV) species often occurs through the oxidation of Mn(III) precursors. In some catalytic cycles, a Mn(III)-O-Mn(IV) species has been identified as a key intermediate. frontiersin.org

Mn(I) is a less common oxidation state for manganese in coordination complexes. However, electrochemical studies of a Mn(II) complex with a salicylate-derived Schiff base ligand suggested a reduction process corresponding to the Mn(II)/Mn(I) couple, indicating that under suitable conditions, the formation of Mn(I) species is possible. thepharmajournal.com

The interconversion between these oxidation states is often achievable through chemical or electrochemical means. The oxidation of Mn(II) to Mn(III) is a common step in the synthesis of Mn(III) complexes. iosrjournals.org Further oxidation can lead to Mn(IV) species. The stability of these higher oxidation states is highly dependent on the ligand environment. For instance, in aqueous systems, organic ligands can stabilize Mn(III) with respect to disproportionation, allowing it to persist under conditions where the free ion would not. mdpi.com

Heterometallic this compound Complexes and Their Coordination Behavior

The versatile coordinating ability of the salicylate ligand extends to the formation of heterometallic complexes, where manganese is combined with other metal ions. These complexes are of interest for their potential applications in catalysis and as models for biological systems. The salicylate ligand can act as a bridge between different metal centers, facilitating the assembly of intricate molecular architectures.

A variety of heterometallic complexes incorporating manganese and salicylate or its derivatives have been synthesized and structurally characterized. These include clusters containing alkali earth metals like calcium (Ca) and strontium (Sr), as well as other transition metals like nickel (Ni).

In Mn-Ca complexes, the salicylate ligand plays a crucial role in bridging the manganese and calcium centers. For example, in the complex [Mn₆CaO₂(OH)(OMe)₃(SALO)₆(SALOH)₃]³⁻, substituted salicylate ligands are involved in the complex core structure. mdpi.com Another example is a one-dimensional coordination polymer with the formula {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n, where salicylate anions exhibit bidentate, tridentate, and pentadentate bridging modes, linking the iron and calcium ions. ichem.mdresearchgate.net While this example features iron, it demonstrates the versatile bridging capacity of salicylate in heterometallic systems.

Mn-Ni heterometallic complexes with substituted salicylate ligands have also been reported. In the distorted cubane (B1203433) complex [Pr₂NH₂][Mn₂Ni₂(OH)₂(L1)₂(SALO)₂(SALOH)₃], the substituted salicylate ligands (SALO and SALOH) adopt different coordination modes to bridge the Mn(III) and Ni(II) ions. ub.edu

The coordination behavior of the salicylate ligand in these heterometallic systems is diverse. It can coordinate in a simple bidentate chelating fashion to a single metal ion, or it can act as a bridge between two or more metal centers. The bridging can occur through the carboxylate group in a syn-syn or syn-anti fashion, or through both the carboxylate and phenolate (B1203915) oxygens. In a nanonuclear manganese complex, the salicylate dianion (Sal²⁻) was found to coordinate in a pentadentate chelating µ₃-bridging fashion. ijesi.org This versatility allows for the construction of a wide range of heterometallic assemblies with unique structural and electronic properties.

The following table summarizes the structural features of some reported heterometallic this compound complexes.

Structural Features of Heterometallic this compound Complexes

ComplexOther Metal(s)Manganese Oxidation State(s)Salicylate Coordination ModesStructural MotifReference
[Mn₆CaO₂(OH)(OMe)₃(SALO)₆(SALOH)₃]³⁻CaMn(III)BridgingHexanuclear Mn-Ca core mdpi.com
[Pr₂NH₂][Mn₂Ni₂(OH)₂(L1)₂(SALO)₂(SALOH)₃]NiMn(III)BridgingDistorted heterometallic cubane ub.edu
[{Na₂Mn₄(sal)₄(pyca)₄(MeOH)₂}n]·2nH₂ONaMn(II), Mn(III)Bridging2D infinite sheet rsc.org
{[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}nCa, Fe-Bidentate, tridentate, and pentadentate bridging1D coordination polymer ichem.mdresearchgate.net

Theoretical and Computational Investigations of Manganese Salicylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netarxiv.org It has become a primary tool for studying transition metal complexes due to its balance of accuracy and computational efficiency. DFT calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of manganese salicylate (B1505791) and its derivatives.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation of a molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For manganese salicylate, this reveals precise bond lengths, bond angles, and torsion angles between the manganese ion and the salicylate ligand(s). mdpi.com

These calculations can distinguish between different possible coordination modes, such as monodentate or bidentate chelation by the salicylate ligand. Furthermore, the energetics of different spin states (e.g., high-spin vs. low-spin manganese) can be evaluated to determine the ground electronic state of the complex. nih.gov The relative stability of various isomers and solvated forms of this compound can also be predicted, providing a thermodynamic basis for its observed structure. researchgate.net

Table 1: Representative DFT-Calculated Structural Parameters for a Hypothetical Mn(II)-Salicylate Complex

ParameterValue
Mn–O (carboxylate) Bond Length2.15 Å
Mn–O (hydroxyl) Bond Length2.20 Å
O–Mn–O Bite Angle85.5°
C–O (carboxylate) Bond Length1.26 Å

DFT is also a powerful tool for predicting spectroscopic parameters, which allows for direct comparison with experimental data.

EPR (Electron Paramagnetic Resonance): For paramagnetic manganese species (like Mn(II) or Mn(III)), DFT can calculate EPR parameters such as g-tensors and hyperfine coupling constants. These calculations help interpret experimental EPR spectra, providing information about the electronic environment and coordination geometry of the manganese center. uni-kiel.de

UV-Vis (Ultraviolet-Visible Spectroscopy): By using Time-Dependent DFT (TD-DFT), the electronic transitions that give rise to UV-Vis absorption spectra can be calculated. researchgate.net This method predicts the energies and intensities of d-d transitions centered on the manganese ion as well as ligand-to-metal charge transfer (LMCT) bands. researchgate.net Analysis of these calculated spectra helps assign the absorption bands observed experimentally and provides insight into the molecular orbitals involved. nih.gov

IR (Infrared Spectroscopy): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending modes of chemical bonds and can be directly compared to experimental FT-IR spectra. nih.gov For this compound, this allows for the assignment of characteristic peaks, such as the symmetric and asymmetric stretches of the coordinated carboxylate group and vibrations of the aromatic ring.

Table 2: Comparison of Calculated and Experimental IR Frequencies for Salicylate-Related Vibrations

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Carboxylate Asymmetric Stretch15801575
Carboxylate Symmetric Stretch14551450
C–O (phenolic) Stretch12451250
Mn–O Stretch450440

Molecular Dynamics (MD) Simulations for Solution Behavior and Ligand Exchange

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net In an MD simulation, the motion of every atom in a system (including the this compound complex and surrounding solvent molecules) is calculated by solving Newton's equations of motion. mdpi.com This approach provides a detailed view of the complex's behavior in solution. researchgate.net

For this compound, MD simulations can reveal the structure of the solvation shell, showing how water molecules arrange themselves around the complex. nih.gov A key application is the study of ligand exchange dynamics. arxiv.org Simulations can model the process by which a coordinated water molecule is replaced by a salicylate ligand, or vice versa. By analyzing these simulation trajectories, researchers can determine the mechanisms (associative, dissociative, or interchange) and estimate the rates of these exchange processes, which are crucial for understanding the complex's stability and reactivity in solution. arxiv.org

Quantum Chemical Analysis of Reaction Mechanisms Involving this compound

Manganese complexes, often supported by ligands like salicylate, are known to catalyze a variety of chemical reactions. rsc.orgmaynoothuniversity.ie Quantum chemical methods, particularly DFT, are essential for elucidating the complex, multi-step mechanisms of these catalytic processes. frontiersin.orgrsc.org

A chemical reaction proceeds from reactants to products via a high-energy transition state. Using DFT, the precise geometry and energy of this transition state can be calculated. frontiersin.org By identifying the single imaginary frequency in the vibrational analysis, a structure is confirmed as a true transition state.

Once the reactant, transition state, and product structures are known, the reaction coordinate can be mapped. This involves calculating the potential energy of the system as it moves along the reaction pathway, providing a detailed energy profile. The height of the energy barrier (activation energy) calculated from this profile determines the reaction rate and is a critical piece of information for understanding and optimizing catalytic performance.

Catalytic reactions typically proceed through a cycle involving several intermediate species. Many of these intermediates are highly reactive and have short lifetimes, making them difficult to detect and characterize experimentally. nih.gov Computational analysis is invaluable for identifying the structure and electronic properties of these transient species. nih.gov

In reactions involving this compound, calculations can help characterize proposed intermediates, such as high-valent manganese-oxo species that may be formed. researchgate.net By calculating the thermodynamics and kinetics of each step in the proposed catalytic cycle, researchers can evaluate the plausibility of a given mechanism and identify the rate-determining step. This detailed understanding at the molecular level is key to designing more efficient and selective manganese-based catalysts.

Ligand Field Theory and Crystal Field Theory Applications to this compound Electronic Structure

The electronic structure and properties of this compound are fundamentally governed by the interactions between the manganese(II) ion and the coordinating salicylate and water ligands. Both Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide robust frameworks for understanding these interactions. In this compound complexes, the manganese(II) ion, with a d⁵ electron configuration, is typically found in a six-coordinate, distorted octahedral environment. The coordination sphere is composed of oxygen atoms from the carboxylate and hydroxyl groups of the salicylate ligands, as well as from water molecules.

Crystal Field Theory (CFT) Analysis

Crystal Field Theory treats the ligands as negative point charges that create an electrostatic field around the central metal ion. In an octahedral field, this interaction lifts the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e₉). The energy separation between these levels is denoted as Δₒ (or 10Dq).

For a Mn(II) ion, which has a d⁵ configuration, the arrangement of electrons in these orbitals depends on the balance between the crystal field splitting energy (Δₒ) and the spin-pairing energy (P). The salicylate ligand, along with water, is considered a weak-field ligand. This means that the energy required to promote an electron to the higher e₉ level is less than the energy required to pair electrons in the lower t₂g orbitals (Δₒ < P). Consequently, this compound complexes are high-spin. The d⁵ electrons will singly occupy all five d-orbitals, resulting in a t₂g³e₉² configuration with a total spin of S = 5/2.

The Crystal Field Stabilization Energy (CFSE) for a high-spin d⁵ configuration in an octahedral field is calculated as: CFSE = (3 × -0.4Δₒ) + (2 × +0.6Δₒ) = -1.2Δₒ + 1.2Δₒ = 0

This zero CFSE indicates that the d⁵ configuration does not provide additional electronic stability to the complex within the framework of CFT, which is a characteristic feature of high-spin d⁵ and d¹⁰ systems.

Ligand Field Theory (LFT) and Molecular Orbital (MO) Description

Ligand Field Theory extends CFT by incorporating the covalent nature of metal-ligand bonding through the application of molecular orbital (MO) theory. In this model, the metal's 3d, 4s, and 4p orbitals overlap with the ligand group orbitals (LGOs) of appropriate symmetry to form bonding, non-bonding, and anti-bonding molecular orbitals.

For an octahedral this compound complex, the primary interactions involve the σ-donation from the oxygen lone pairs of the salicylate and water ligands to the manganese(II) ion's s, p, and e₉ (dₓ²₋ᵧ², d₂²) orbitals. This forms a set of σ-bonding molecular orbitals (a₁g, t₁u, e₉) and a corresponding set of σ*-antibonding orbitals. The metal's t₂g (dxy, dxz, dyz) orbitals are non-bonding in a purely σ-interaction framework.

The resulting simplified molecular orbital energy level diagram for a high-spin d⁵ complex like this compound shows five unpaired electrons occupying the t₂g* and e₉* orbitals.

Interactive Data Table: Estimated Ligand Field Parameters for Manganese(II) Salicylate

The following table provides estimated values based on typical data for high-spin Mn(II) complexes with weak-field oxygen donor ligands, as specific experimental data for this compound is limited.

ParameterSymbolEstimated ValueUnitDescription
Crystal Field Splitting EnergyΔₒ~8500cm⁻¹Energy separation between t₂g and e₉ orbital sets.
Racah Parameter BB~860cm⁻¹A measure of inter-electronic repulsion in the free ion.
Racah Parameter CC~3850cm⁻¹A measure of inter-electronic repulsion in the free ion.
Ground State Term⁶A₁gSpectroscopic ground state for a d⁵ ion in an octahedral field.
Electron Configurationt₂g³e₉²High-spin configuration with five unpaired electrons.

Interactive Data Table: Qualitative Molecular Orbital Contributions in Octahedral this compound

This table outlines the general character and composition of the frontier molecular orbitals. Precise percentage contributions are not provided due to the lack of specific computational studies on this compound.

Molecular OrbitalPrimary CharacterContributing Metal OrbitalsContributing Ligand OrbitalsDescription
e₉Antibonding (σ)dₓ²₋ᵧ², d₂²Oxygen σ-orbitalsThe LUMOs in a hypothetical d⁴ system; singly occupied in d⁵ high-spin Mn(II).
t₂gNon-bonding / Weakly Antibonding (π)dxy, dxz, dyzOxygen p-orbitals (π-donors)The HOMOs; singly occupied in d⁵ high-spin Mn(II).
e₉Bonding (σ)dₓ²₋ᵧ², d₂²Oxygen σ-orbitalsFilled orbitals, primarily ligand in character, responsible for M-L σ-bonding.
t₁uBonding (σ)pₓ, pᵧ, p₂Oxygen σ-orbitalsFilled orbitals, primarily ligand in character, responsible for M-L σ-bonding.
a₁gBonding (σ)sOxygen σ-orbitalsFilled orbital, primarily ligand in character, responsible for M-L σ-bonding.

Summary of Theoretical Findings

Both Crystal Field Theory and Ligand Field Theory effectively describe the electronic structure of this compound. Key findings from these theoretical applications include:

The manganese(II) center is a high-spin d⁵ ion.

The coordination geometry is best described as distorted octahedral.

The salicylate and water ligands act as weak-field, σ- and π-donors.

The d-orbital splitting (Δₒ) is relatively small, leading to the high-spin configuration.

The complex possesses a ⁶A₁g ground state, and all d-d electronic transitions are spin-forbidden, resulting in very weak absorption in the visible spectrum.

Biological Interactions and Mechanistic Studies of Manganese Salicylate

Mechanistic Investigations of Antioxidant Properties Mediated by Manganese Salicylate (B1505791)

Manganese complexes, including those with salicylate ligands, are recognized for their antioxidant potential. mdpi.com This activity is often attributed to their ability to scavenge free radicals and participate in redox processes that mimic endogenous antioxidant enzymes. mdpi.comnih.gov The antioxidant capacity of salicylate derivatives themselves can be enhanced through specific structural modifications, providing a basis for designing potent anti-inflammatory agents that act through radical scavenging pathways. nih.gov In biological contexts, such as in plants under metal-induced stress, salicylic (B10762653) acid can enhance the native antioxidant defense system, which includes manganese-dependent enzymes. nih.govfrontiersin.org

The primary mechanism behind the antioxidant activity of manganese salicylate involves direct interaction with reactive oxygen species (ROS). The process of free radical scavenging by compounds like this compound can be evaluated using various kinetic assays, such as those employing the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. mdpi.comresearchgate.net These assays measure the rate at which the antioxidant compound donates a hydrogen atom or an electron to neutralize the radical, a reaction that can be monitored spectrophotometrically. researchgate.net

Manganese(II) is itself a reactive inorganic ion capable of interacting with free radicals. researchgate.net When complexed with ligands derived from non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic acid, the resulting manganese(II) complexes exhibit significant radical-scavenging activity. mdpi.com For instance, studies on Mn(II) complexes with various NSAIDs have demonstrated their ability to effectively scavenge ABTS radicals, indicating their potential as antioxidants. mdpi.com The antioxidant activity of flavonoids has also been shown to be enhanced when complexed with manganese(II), as demonstrated in hydroxyl radical scavenging assays that utilize sodium salicylate. rsc.org The structure of the salicylate derivative is crucial; gentisic acid (2,5-dihydroxybenzoic acid) and its analogs show more potent radical scavenging capacity than salicylic acid itself, suggesting that the molecular structure dictates the efficacy of the free radical scavenging pathway. nih.gov

Table 1: Radical Scavenging Activity of Selected Manganese(II) NSAID Complexes This table is illustrative, based on findings that Mn(II) complexes with various NSAIDs exhibit antioxidant properties. Specific kinetic data for this compound was not available in the provided search results.

CompoundAssayScavenging Activity/MetricReference
Mn(II)-NSAID ComplexesABTSEffective radical scavengers mdpi.com
Luteolin-Manganese(II)Hydroxyl RadicalHigher than luteolin (B72000) alone rsc.org
Gentisic AcidDPPHHigher than salicylic acid nih.gov

A key aspect of the antioxidant mechanism of certain manganese complexes is their ability to mimic the function of the enzyme superoxide (B77818) dismutase (SOD). nih.gov SODs are crucial metalloenzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). acs.orgmdpi.com This process is vital for mitigating oxidative stress within cells. nih.gov Synthetic manganese complexes, including binuclear manganese(II) salicylate, can catalyze the disproportionation of hydrogen peroxide, a reaction related to catalase and SOD-like activity. rsc.org

The catalytic activity of these manganese-based SOD mimics relies on the redox cycling of the manganese ion. itn.pt The metal center alternates between its reduced (e.g., Mn(II)) and oxidized (e.g., Mn(III)) states to process two molecules of superoxide in a two-step reaction:

Mn(II) is oxidized to Mn(III) by one molecule of O₂⁻, which is reduced to H₂O₂ (after protonation).

Mn(III) is reduced back to Mn(II) by a second molecule of O₂⁻, which is oxidized to O₂.

Studies on various manganese complexes have shown that they can be highly effective SOD mimics, with catalytic rates (k_cat) that can approach those of the native enzyme. rsc.org The ligand environment, such as that provided by salicylate or more complex quinol-containing ligands, is critical for modulating the redox potential of the manganese ion, its coordination number, and the stability of the complex throughout the catalytic cycle. rsc.org This modulation ensures efficient electron transfer and regeneration of the active state of the mimic. acs.org While early SOD mimics based on copper-salicylate complexes were limited by instability, manganese-based systems, such as Mn porphyrins, have shown significant promise and efficacy. nih.govacs.org

Mechanistic Exploration of Enzyme Modulation by this compound Complexes in vitro

This compound and its derivatives can modulate the activity of various enzymes, particularly metalloenzymes. nih.govescholarship.org This modulation can occur through direct binding to the enzyme's active site, interaction with the metallic cofactor, or allosteric effects.

Salicylic acid and its isosteres are known to function as metal-binding pharmacophores, enabling them to target the active sites of metalloenzymes. nih.govrsc.org These enzymes utilize metal ions such as zinc, iron, or manganese as essential cofactors for their catalytic activity. escholarship.orgmdpi.com

Metalloenzyme Interactions : Libraries of salicylate-based fragments have been screened against various metalloenzymes to probe their inhibitory potential. nih.govescholarship.org These screens have included a dinuclear Mn²⁺-dependent metalloenzyme, the influenza H1N1 N-terminal PA endonuclease (PAN), demonstrating that salicylate-based structures can directly interact with manganese-containing active sites. nih.govescholarship.orgrsc.org The binding mode often involves coordination of the metal ion by the hydroxyl and carboxylic acid groups of the salicylate moiety. nih.govescholarship.org

Lipoxygenase (LOX) : Lipoxygenases are a class of dioxygenase enzymes that can contain manganese and are involved in the metabolism of fatty acids. mdpi.com Salicylic acid has been shown to induce the expression of LOX. mdpi.com Furthermore, manganese complexes with related NSAIDs have demonstrated the ability to inhibit soybean lipoxygenase, suggesting a direct interaction. scilit.com The deterioration of membranes caused by LOX activity under heavy metal stress can be partially alleviated by salicylic acid, indicating a modulatory role. researchgate.net

The interaction of this compound complexes with enzymes can lead to either inhibition or, in some cases, activation of their catalytic function. The kinetics of these processes provide insight into the mechanism of action.

Inhibition studies on salicylate-based compounds against metalloenzymes have revealed varying degrees of potency. For example, while salicylic acid itself showed low inhibitory activity against the Mn²⁺-dependent endonuclease PAN, certain isosteric replacements led to improved enzyme inhibition. nih.gov Similarly, screens against the Zn²⁺-dependent enzymes human glyoxalase 1 (GLO1) and matrix metalloproteinase-3 (MMP-3) showed that some salicylate-based fragments were effective inhibitors. escholarship.org

Table 2: In Vitro Enzyme Inhibition by Salicylate-Related Compounds Data is based on studies of salicylate metal-binding isosteres (MBIs) and related compounds against various metalloenzymes.

Enzyme TargetInhibitor TypeObserved EffectReference
Influenza PAN (Mn²⁺-dependent)Salicylate MBIsLow to moderate inhibition nih.govescholarship.org
Glyoxalase 1 (GLO1) (Zn²⁺-dependent)Salicylate MBIsSome MBIs showed significant inhibition (>50% at 100 µM) escholarship.org
Matrix Metalloproteinase-3 (MMP-3)Salicylate MBIsGenerally weak inhibition, indicating selectivity escholarship.org
Soybean LipoxygenaseMn(mefenamate)₂Inhibition observed scilit.com
CyclooxygenaseSalicylate DerivativesDual inhibitory and antagonistic effects on aspirin's inhibition nih.gov

The mechanism of inhibition often involves the salicylate derivative competing with the natural substrate for binding within the enzyme's active site. acs.org In some cases, as with cyclooxygenase, salicylate derivatives can exhibit complex dual activities, acting as both inhibitors and antagonists to the inhibition caused by other compounds like aspirin. nih.gov This suggests a complex mechanism potentially involving dissociated activities on different enzymatic sites or conformations. nih.gov

Fundamental Cellular Interaction Mechanisms in vitro (Excluding Clinical Outcomes)

In vitro studies using cell cultures have revealed several fundamental ways manganese and salicylate interact at the cellular level, primarily revolving around the modulation of oxidative stress and mitochondrial function. Manganese is an essential cofactor for enzymes like MnSOD, which is critical for mitochondrial health, but in excess, it can induce toxicity. nih.gov

Manganese exposure in neuronal cell lines, such as SH-SY5Y, can lead to a dose-dependent increase in mitochondrial H₂O₂ production. nih.gov At lower concentrations, this may serve a signaling role, but at higher, toxicological concentrations, it leads to increased oxidative stress, a decline in mitochondrial function, and subsequent cell death. nih.gov This is evidenced by a decrease in total cellular thiols and glutathione (B108866) levels upon manganese treatment. nih.gov

Salicylate derivatives have been shown to exert protective effects against manganese-induced neurotoxicity. For example, sodium para-amino salicylate can inhibit manganese-induced apoptosis in neuronal cells by reducing the generation of intracellular ROS and protecting the mitochondrial membrane potential. researchgate.net Salicylic acid itself plays a significant role in modulating mitochondrial ROS metabolism. mdpi.com It can influence the activity and expression of mitochondrial antioxidant enzymes, including MnSOD. mdpi.com For instance, exogenous salicylic acid treatment has been observed to elevate the expression of mitochondrial Mn-SOD in tomato plant leaves. mdpi.com Furthermore, salicylic acid can regulate the uptake and homeostasis of essential mineral elements, including manganese, which can in turn minimize oxidative stress. frontiersin.org These interactions highlight a complex interplay where salicylate can mitigate the potentially toxic effects of manganese by bolstering cellular antioxidant defenses and modulating key mitochondrial functions. mdpi.comresearchgate.net

Cellular Uptake Pathways and Intracellular Distribution Studies

The entry of this compound into cells and its subsequent distribution are governed by the physicochemical properties of the complex, particularly its lipophilicity, which allows for passage across cellular membranes. While direct studies on this compound are limited, the behavior of its constituent parts—manganese and salicylate—provides significant insights. Lipophilic chelating agents are known to more readily penetrate cellular membranes, including the blood-brain barrier, enabling them to exert their effects intracellularly. mdpi.com

Salicylates have been observed to influence the tissue distribution of manganese. In one study, the administration of salicylates to rats with a hepatoma model led to an increase in the concentration of radioactive manganese-54 (B1214714) (⁵⁴Mn) within the tumors. osti.gov This effect was attributed to intracellular mechanisms rather than changes in plasma protein binding, suggesting that salicylate facilitates the entry or retention of manganese within the cells. osti.gov

The mechanism of manganese influx may involve substitution for calcium. Manganese ions can enter excitable cells through calcium channels, a process that is dependent on neuronal activity. plos.org Salicylates may enhance this process; studies suggest that salicylate can induce changes that promote both calcium and manganese influx into cells, leading to higher intracellular accumulation of manganese. plos.orgsemanticscholar.org This increased intracellular concentration is a prerequisite for the compound's biological activity.

Once inside the cell, manganese does not distribute uniformly. Spectroscopic imaging has revealed that the highest concentrations of manganese are found in the heterochromatin and the nucleolus. nih.gov Lower levels are detected in the cytoplasm, with the mitochondria containing the lowest concentrations. nih.gov Manganese is also known to act on mitochondria, where it can interfere with energy production. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins) and Associated Mechanistic Insights

This compound and related complexes engage in significant interactions with essential biomolecules, which underpins their biological effects. These interactions have been explored through various spectroscopic and biophysical techniques.

Interaction with DNA

Manganese(II) complexes, including those with salicylate derivatives, have been shown to interact with DNA primarily through non-covalent modes. mdpi.com The primary mode of interaction is typically intercalation, where the complex inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction can be investigated using several methods:

UV-Vis Spectroscopy: Changes in the absorption spectra of the complex upon addition of DNA can indicate binding.

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a complex is a strong indicator of intercalative binding, as the DNA helix must lengthen to accommodate the intercalating molecule. mdpi.com

Fluorescence Spectroscopy: Competitive binding studies using a known DNA intercalator like ethidium (B1194527) bromide (EB) can elucidate the binding mechanism. The displacement of EB by the complex results in a decrease in fluorescence intensity, confirming the intercalative binding mode. mdpi.com

These interactions can be strong and reversible, and they are crucial for the potential application of such compounds in various biomedical fields. mdpi.com The binding of a complex to DNA can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes. oup.com

Interaction with Proteins

This compound complexes also exhibit a strong affinity for proteins, particularly serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA). mdpi.com The interaction is typically a static quenching process, indicating the formation of a stable ground-state complex between the manganese compound and the protein. mdpi.com This binding can influence the distribution and bioavailability of the complex in vivo.

The interaction of the salicylate moiety itself with proteins is also well-documented. Salicylate can bind to regulatory proteins, modulating their function. For example, salicylate binds to the MarR (Multiple Antibiotic Resistance Regulator) family of proteins, which control antibiotic resistance in bacteria. oup.comasm.org This binding can induce conformational changes in the protein, inhibiting its ability to bind to its target DNA sequence and thus regulating gene expression. oup.comasm.org

In plants, salicylic acid is a key signaling molecule that interacts with numerous proteins to regulate defense responses. It binds to the NPR1 (Nonexpresser of PR genes 1) protein, causing it to change from an oligomeric to a monomeric form, which then moves to the nucleus to activate defense-related genes. mdpi.comfrontiersin.org Salicylic acid has also been shown to bind to and inhibit the activity of metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.com

Table 1: Summary of this compound Interactions with Biomolecules

BiomoleculeType of InteractionMechanistic InsightsKey Findings
DNA (Calf-Thymus)Non-covalent IntercalationThe complex inserts between DNA base pairs, stabilized by electrostatic interactions. mdpi.comLeads to changes in DNA conformation and potential interference with DNA processes. mdpi.comoup.com Binding is tight and reversible. mdpi.com
Serum Albumins (HSA, BSA)Static QuenchingFormation of a ground-state complex between the manganese compound and the protein. mdpi.comIndicates strong, reversible binding that can affect the compound's transport and availability in the body. mdpi.com
Regulatory Proteins (e.g., MarR, NPR1)Ligand BindingSalicylate binds to specific pockets in the protein, inducing conformational changes. asm.orgfrontiersin.orgModulates the protein's ability to bind to DNA or other proteins, thereby regulating gene expression and cellular signaling. oup.comfrontiersin.org
Enzymes (e.g., GAPDH)Inhibitory BindingSalicylate binds to the active site or an allosteric site, inhibiting enzymatic activity. mdpi.comCan alter metabolic pathways by directly affecting enzyme function. mdpi.com

Manganese itself is a cofactor for numerous enzymes, such as manganese superoxide dismutase (MnSOD) and glutamine synthetase. frontiersin.orge-jmd.org However, excess manganese can lead to oxidative stress and alter the expression of proteins involved in DNA repair and redox activities. nih.govnih.gov The complexation with salicylate may modulate these effects.

Bio-mimetic Catalysis by this compound Systems

Manganese complexes, including those with salicylate-type ligands, are of significant interest in the field of bio-mimetic catalysis. They are designed to mimic the function of natural metalloenzymes that catalyze a wide range of oxidative reactions. uu.nl

Manganese-based systems are particularly inspired by enzymes like peroxidases and oxidases. tcichemicals.com Synthetic manganese complexes are developed to catalyze challenging chemical transformations, such as the oxidation of phenols and the epoxidation of olefins, under mild conditions. tcichemicals.comresearchgate.net

A key area of research is the development of manganese-salen complexes (structurally related to salicylates) as mimics of heme peroxidases. tcichemicals.com These synthetic catalysts can activate hydrogen peroxide (H₂O₂) to perform selective oxidation reactions. The design of the complex is critical; for instance, pentacoordination of the manganese ion is often a prerequisite for the activation of H₂O₂. tcichemicals.com The salicylate or salen-type ligand provides the necessary coordination environment to stabilize the manganese center and facilitate the catalytic cycle.

These bio-mimetic systems have shown high efficiency in various reactions:

Oxidation of Phenols: Manganese complexes can act as catalysts for the oxidation of various phenolic compounds. researchgate.net

Epoxidation of Olefins: Chiral manganese(III)-salen complexes have been used for the enantioselective epoxidation of unfunctionalized olefins, a valuable transformation in organic synthesis. tcichemicals.com

Superoxide Dismutase (SOD) Mimics: Monomeric manganese(II) complexes have been investigated for their ability to mimic the function of MnSOD, an essential antioxidant enzyme that detoxifies superoxide radicals. acs.org

The catalytic activity of these systems often relies on the ability of the manganese ion to cycle through different oxidation states (e.g., Mn(II), Mn(III), Mn(IV)), a property that is finely tuned by the coordinated salicylate ligand. researchgate.netacs.org

Catalytic Applications and Reaction Mechanisms of Manganese Salicylate

Oxidation Catalysis Mediated by Manganese Salicylate (B1505791) Complexes

Manganese salicylate systems are particularly noteworthy for their role in oxidation catalysis, often utilizing environmentally benign oxidants like hydrogen peroxide. researchgate.netmdma.ch These complexes facilitate the oxidation of a variety of organic substrates through high-valent manganese-oxo intermediates. researchgate.net

This compound and related systems are effective catalysts for the epoxidation of alkenes and the oxidation of alkanes. The addition of salicylic (B10762653) acid to manganese-based catalytic systems has been shown to significantly enhance reaction rates and yields. mdma.chnih.gov

The reaction mechanism is believed to involve high-valent manganese-oxo species, such as Mn(V)=O, as the active oxidizing agent. researchgate.net In systems using hydrogen peroxide and bicarbonate, peroxymonocarbonate is formed, which then interacts with the manganese catalyst. mdma.chnih.gov The salicylate ligand is thought to play a pivotal role in the formation and stabilization of the highly reactive Mn(V)=O intermediate, which then transfers an oxygen atom to the alkene or activates an alkane C-H bond. researchgate.net For alkane oxidation, the process is thought to proceed via a hydrogen atom abstraction by the manganese-oxo species, followed by radical recombination. nih.govresearchgate.net Studies on related manganese complexes show that the catalyst can functionalize even strong, aliphatic C(sp³)—H bonds. nih.gov

The effectiveness of this catalytic system is demonstrated in the epoxidation of various alkenes, where the presence of salicylic acid as an additive improves performance. mdma.chmdpi.com

Table 1: Epoxidation of Alkenes Catalyzed by a MnSO₄/Salicylic Acid System with H₂O₂ Data synthesized from research findings. mdma.chmdpi.com

SubstrateCatalyst SystemSolventYield (%)
(R)-(+)-LimoneneMnSO₄, Salicylic Acid, NaHCO₃AcetonitrileHigh (Diepoxide)
3-Carene (B45970)MnSO₄, Salicylic Acid, NaHCO₃AcetonitrileHigh
α-PineneMnSO₄, Salicylic Acid, NaHCO₃AcetonitrileHigh
CycloocteneMnSO₄, 4 mol % Salicylic AcidDMF>95
StyreneMnSO₄, 4 mol % Salicylic AcidDMF88

A common competing reaction in oxidation catalysis using hydrogen peroxide is its disproportionation into water and oxygen (2H₂O₂ → 2H₂O + O₂). This compound complexes have been shown to be vigorous catalysts for this reaction. maynoothuniversity.ie The presence of co-ligands, such as pyridine, can further accelerate this process. maynoothuniversity.ie

The catalytic utility of this compound systems extends to the selective oxidation of various organic substrates beyond simple alkenes and alkanes. These systems demonstrate notable functional group tolerance and selectivity.

One significant application is the oxidation of hydrosilanes to silanols, which are valuable intermediates in materials science and organic synthesis. core.ac.ukresearchgate.net Manganese complexes, in the presence of hydrogen peroxide, can efficiently catalyze this transformation under neutral conditions, producing silanols in high yields with no waste byproducts. core.ac.uk The proposed mechanism involves a manganese hydroperoxide species that reacts with the hydrosilane. core.ac.uk

Furthermore, the manganese sulfate/salicylic acid system has been successfully applied to the selective oxidation of complex natural products like monoterpenes found in turpentine. mdpi.com This allows for the "chemical separation" of components by converting them into valuable individual derivatives, such as α-pinene epoxide and 3-carene epoxide, without needing to first isolate the starting materials. mdpi.com The system is also capable of selectively oxidizing secondary alcohols to ketones. researchgate.net

Table 2: Selective Oxidation of Various Organic Substrates Data compiled from various studies on manganese-catalyzed oxidations. mdpi.comcore.ac.ukresearchgate.net

SubstrateProductCatalyst SystemOxidant
DiphenylmethylsilaneDiphenylmethylsilanolElectron-rich Mn complexH₂O₂
TriethylsilaneTriethylsilanolElectron-rich Mn complexH₂O₂
3-Carenetrans-3,4-Epoxy-caranMnSO₄, Salicylic Acid, NaHCO₃H₂O₂
AdamantaneAdamantan-1-ol, Adamantan-2-oneMn(II) salts, Pyridine-2-carboxylic acidH₂O₂
2-Octanol2-OctanoneMn(II) salts, Pyridine-2-carboxylic acidH₂O₂

Reduction Catalysis with this compound Systems

While more prominent in oxidation, manganese complexes are also gaining significant attention for their catalytic activity in reduction reactions, offering a more sustainable alternative to precious metal catalysts. rsc.orgthieme-connect.de

The field of electrocatalysis utilizes manganese complexes for crucial reduction reactions, such as the conversion of carbon dioxide (CO₂) to carbon monoxide (CO) or other valuable chemicals. mdpi.com Research in this area often focuses on manganese complexes with ligands like bipyridine and diamines, which can stabilize the manganese center in low oxidation states required for the catalytic cycle. mdpi.comprinceton.edu These catalysts work by electrochemically reducing the manganese center, which then binds and reduces a CO₂ molecule. mdpi.com While the use of this compound itself in these specific electrocatalytic reduction processes is not extensively documented in the available research, the principles of ligand design for tuning redox potentials are broadly applicable to the development of new manganese-based electrocatalysts. princeton.edu

Hydrogenation (the addition of hydrogen) and dehydrogenation (the removal of hydrogen) are fundamental transformations in organic synthesis. Manganese complexes have emerged as potent catalysts for these reactions. rsc.orgresearchgate.net Much of the research in this area has focused on manganese complexes with "salen" or "salan" type ligands, which are structurally related to salicylate, featuring a salicylaldehyde-derived backbone. rsc.orgmdpi.com

For instance, N,N′-Bis(salicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, a manganese-salen complex, has been shown to catalyze the acceptorless dehydrogenation of alcohols. rsc.org This process can be coupled with the reaction of amines to directly synthesize imines, liberating hydrogen gas. rsc.org The mechanism is proposed to involve a metal-ligand bifunctional pathway where the catalyst facilitates hydrogen transfer from the alcohol substrate. rsc.org The development of such catalysts, based on earth-abundant manganese and salicylate-type ligands, is a key area in sustainable chemistry. rsc.org

Polymerization Catalysis Utilizing this compound Precursors

This compound has been identified as a component in catalytic systems for certain polymerization reactions, particularly in the synthesis of polyesters and polyethers. While its role is often as part of a multi-component catalyst system, its inclusion suggests an influence on the polymerization process.

Research in patent literature indicates the use of this compound as a polymerization catalyst in the production of polyester (B1180765) films for magnetic recording media. epo.org In these processes, this compound is added to the reaction mixture, typically involving ethylene (B1197577) glycol, to facilitate the polymerization. epo.org Similarly, it has been listed as a suitable manganese compound for catalyzing the polymerization of alkylene oxides to form polyethers. googleapis.com

However, the catalytic efficacy of this compound is not universal and appears to be highly dependent on the specific monomer system. For instance, a 1975 study demonstrated that this compound was ineffective as a catalyst for the production of 2-hydroxyalkylacrylates from the reaction of methacrylic acid and ethylene oxide. google.com In this specific context, no reaction was observed, indicating that the salicylate ion itself was not the key catalytic component for this transformation. google.com This highlights that the catalytic activity is specific to certain polymerization reactions.

Applications of this compound in Polymerization Catalysis
Polymer TypeMonomers/ReactantsRole of this compoundReference
PolyesterNot specified, but includes ethylene glycolPolymerization catalyst epo.org
PolyetherAlkylene oxidesListed as a potential catalyst component googleapis.com
Poly(hydroxyalkyl methacrylate)Methacrylic acid, Ethylene oxideFound to be an ineffective catalyst google.com

Monomer Activation and Chain Growth Mechanisms

Detailed mechanistic studies specifically elucidating the role of this compound in monomer activation and chain growth are not extensively detailed in peer-reviewed literature. However, in the context of transition metal-catalyzed polymerization, monomer activation generally involves the coordination of the monomer to the metal center. This coordination polarizes the monomer, making it more susceptible to nucleophilic attack and insertion into the growing polymer chain.

Chain-growth polymerization proceeds through three main steps: initiation, propagation, and termination. mdpi.com

Initiation: An active species is generated from an initiator, which then reacts with a monomer unit to begin the polymer chain. mdpi.com In a system containing this compound, the manganese center could potentially play a role in generating these initial active sites.

Propagation: Monomer units are successively added to the active site at the end of the growing polymer chain. mdpi.com The manganese complex could influence the rate of propagation and the structure of the resulting polymer.

Termination: The reactive center is deactivated, ending the growth of the polymer chain. mdpi.com

While this compound is cited as a catalyst, the specific pathways of monomer activation and the precise nature of the active species during chain growth have not been fully characterized.

Stereoselective Polymerization Control

Stereoselective control in polymerization refers to the ability of a catalyst to direct the stereochemistry of the polymer, leading to materials with specific tacticities (e.g., isotactic, syndiotactic). This control is typically achieved through the use of catalysts with well-defined coordination spheres that influence the orientation of the incoming monomer as it adds to the polymer chain.

While manganese-based catalysts, particularly those with specifically designed ligands like Salen, have been investigated for stereoselective polymerization, there is a lack of specific research findings on the use of this compound for stereoselective polymerization control. researchgate.net The structure of simple this compound does not possess the complex chiral architecture typically required to induce high levels of stereoselectivity in polymerization reactions. Therefore, its application in this specific area is not documented.

Photocatalytic and Electrocatalytic Properties of this compound Materials

Based on a review of available scientific literature, there is no significant body of research detailing the application of this compound-based materials in the fields of photocatalysis or electrocatalysis.

Photocatalytic materials are typically semiconductors that can absorb light to generate electron-hole pairs, which then drive chemical reactions. justia.com While various manganese oxides and manganese-based metal-organic frameworks (MOFs) have been investigated for these properties, this compound itself is not commonly cited as a photocatalyst. justia.comrsc.org

Similarly, electrocatalysis involves the use of materials to accelerate electrochemical reactions, such as the oxygen evolution reaction (OER) or oxygen reduction reaction (ORR) in water splitting or fuel cells. Research in manganese-based electrocatalysts has largely focused on oxides, sulfides, and complexes with specific redox-active ligands. There is no prominent evidence to suggest that this compound possesses the necessary electronic properties or stability under electrochemical conditions to function as an effective electrocatalyst.

Advanced Analytical Methodologies for Manganese Salicylate Research

Spectroelectrochemical Methods for in situ Analysis of Manganese Salicylate (B1505791) Systems

Spectroelectrochemistry is a powerful analytical approach that combines spectroscopic and electrochemical techniques to provide real-time information on the electronic structure and concentration of electrochemically generated species. In the context of manganese salicylate research, these methods are invaluable for studying the redox properties and reaction mechanisms of manganese complexes.

The synthesis and characterization of manganese complexes, including those with salicylate-related ligands, often involve spectroelectrochemical techniques to understand their behavior. nih.gov For instance, the electrochemical properties of manganese(III) pyridyl salen metal complexes have been investigated using cyclic voltammetry (CV) and spectroelectrochemical (SEC) techniques. rsc.org These studies provide insights into the fundamental reduction chemistry of such systems, which can be analogous to this compound complexes. rsc.org

Research has also explored the spectroelectrochemical behavior of manganese complexes in the presence of various substrates, which is crucial for understanding their catalytic activities. rsc.org The generation and reactivity of high-valent manganese-oxo species, which can be influenced by salicylate ligands, have been studied using techniques like UV/Vis absorption spectroscopy, EPR, and ESI-MS, providing a deeper understanding of their role in oxidation catalysis. researchgate.net

Hyphenated Techniques for Structural Elucidation and Purity Assessment in Research Settings

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern analytical chemistry. ox.ac.ukresearchgate.netsaapjournals.orgijpsjournal.comijnrd.org They offer enhanced selectivity and sensitivity, making them ideal for the detailed analysis of this compound and its related compounds in complex research environments.

LC-MS and GC-MS for Ligand and Complex Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the separation, identification, and quantification of the components of a this compound system. researchgate.net

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound complexes and their ligands. It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. ox.ac.ukresearchgate.net For instance, LC-MS methods have been developed for the sensitive quantification of salicylate hydroxylation products, which can serve as indicators of in vivo hydroxyl radical formation. nih.gov A highly sensitive LC/MS assay for 2,3-dihydroxybenzoic acid, a hydroxylation product of salicylate, demonstrated linearity within a concentration range of 0.5-6.5 pmol/microliter in rat plasma, with a detection limit below 0.25 pmol. nih.gov Similarly, an HPLC–electrospray MS/MS method was developed for the simultaneous analysis of multiple BTEX metabolites, including salicylic (B10762653) acid, in bacterial cultures and groundwater with detection limits down to 0.1 ng/mL. mdpi.com

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of salicylate ligands, derivatization is often necessary to increase their volatility. nih.gov A GC-MS assay was developed for the quantitative analysis of methyl salicylate, ethyl salicylate, and salicylic acid in biological fluids, with standard curves ranging from 31 ng/ml to 800 or 1250 ng/ml. nih.gov Another improved isotope dilution GC-MS/MS method was developed for analyzing methyl salicylate in human skin and hair samples, achieving a limit of detection of 0.05 ng/ml. nih.govresearchgate.net

Inductively Coupled Plasma (ICP) Techniques (OES/MS) for Metal Content

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the premier techniques for the accurate determination of the manganese content in this compound samples. researchgate.net

ICP-OES measures the light emitted by excited atoms and ions in the plasma to determine the elemental composition of a sample. It is a robust and widely used technique for quantifying major and minor elements. spectro.com For instance, ICP-OES has been successfully used for the quantitative determination of manganese in ore samples, with specific wavelengths like 257.6 nm being used for measurement. researchgate.net The technique has also been applied to analyze manganese in green coffee, with a limit of detection of 0.015 μg g⁻¹. ufba.br

ICP-MS offers even lower detection limits and greater sensitivity than ICP-OES, making it ideal for trace and ultra-trace elemental analysis. geotraces.orglsmu.ltplos.org It uses a mass spectrometer to separate and quantify ions based on their mass-to-charge ratio. Methods have been developed using ICP-MS for the reliable determination of manganese in plasma and whole blood. nih.gov Tandem ICP-MS (ICP-MS/MS) further enhances analytical capabilities by removing isobaric interferences, achieving extremely low detection limits, for example, less than 0.050 nmol/l for manganese in seawater. geotraces.org

Comparison of ICP Techniques for Manganese Analysis

TechniquePrincipleTypical Detection Limit for MnKey AdvantagesCommon Applications in Mn Research
ICP-OESMeasures emitted light from excited atoms in plasmaµg/L (ppb) range ufba.brRobust, high throughput, good for higher concentrationsQuantification of Mn in ores spectro.comresearchgate.net, environmental samples mdpi.com, and food products ufba.br
ICP-MSMeasures mass-to-charge ratio of ions in plasmang/L (ppt) range geotraces.orgExtremely sensitive, isotopic analysis capabilityTrace Mn analysis in biological samples plos.orgnih.gov, seawater geotraces.org, and environmental monitoring mdpi.com

Development of Sensors and Probes for this compound Detection in Research Matrices

The development of selective and sensitive sensors for the detection of manganese and salicylate ions is a significant area of research, enabling real-time monitoring and analysis in various research matrices.

Potentiometric Sensors for Salicylate Ion Based on Manganese Complexes

Potentiometric sensors, a type of ion-selective electrode (ISE), measure the potential difference between a sensing electrode and a reference electrode to determine the concentration of a specific ion. mdpi.com Manganese complexes have been utilized as ionophores in the construction of these sensors for the detection of anions, including salicylate.

Research has shown that manganese(III) tetraphenylporphyrin-based solid-state electrodes exhibit selectivity for salicylate ions. researchgate.net These sensors can operate in the clinically important concentration range down to 2.5×10⁻⁴ M with a Nernstian response to salicylate. researchgate.net The selectivity of these sensors can be influenced by the structure of the manganese complex and the composition of the sensor membrane. nih.gov For example, the use of manganese(III) salophen complexes as charged carriers has been explored for thiocyanate (B1210189) sensors, demonstrating the versatility of manganese complexes in sensor design. acs.org

Spectrophotometric Methods for Manganese Complex Quantification

Spectrophotometry is a widely used and accessible technique for the quantification of manganese. nih.gov These methods are typically based on the formation of a colored complex between manganese and a specific chromogenic agent, with the absorbance of the complex being proportional to the manganese concentration.

A variety of spectrophotometric methods have been developed for manganese determination. One simple method involves the reaction of Manganese (II) with sodium morpholine (B109124) dithiocarbamate (B8719985) (Na-MDTC) to form a brown-colored complex with maximum absorbance at 510 nm. ijert.org This method is sensitive up to 0.40 ppm. ijert.org Another highly sensitive method is based on the formation of a blue-colored complex of Mn(II) with 9-phenyl-2,3,7-trihydroxy-6-fluorone (PF) in the presence of surfactants, showing a maximum absorbance at 591 nm and a detection limit of 0.004 µg mL⁻¹. nih.gov The classic persulfate method, which oxidizes manganese to the intensely colored permanganate (B83412) ion (MnO₄⁻) with an absorbance maximum at 525 nm, is also a standard technique for manganese determination in water. nemi.gov

Spectrophotometric Methods for Manganese Quantification

Reagent/MethodWavelength (λmax)Detection LimitReference
Sodium morpholine dithiocarbamate (Na-MDTC)510 nm0.40 ppm ijert.org
9-phenyl-2,3,7-trihydroxy-6-fluorone (PF) with surfactants591 nm0.004 µg mL⁻¹ nih.gov
Persulfate Method (forms MnO₄⁻)525 nm0.05-2 mg/L range nemi.gov

Chromatographic Separation Techniques for this compound Isomers or Derivativesnih.gov

The analysis and separation of this compound and its related compounds, including isomers and derivatives, rely on advanced chromatographic methodologies. These techniques are essential for isolating and quantifying specific molecular species from complex matrices, which is critical for understanding the compound's behavior, metabolism, and interaction with biological systems. The primary methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), each offering distinct advantages for the separation of salicylates and their metal complexes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for salicylic acid and its derivatives. Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Research Findings: A significant application of HPLC in this area involves the study of hydroxylated derivatives of salicylate, which can be formed in the presence of metal ions like manganese. Research has demonstrated that manganese can induce the formation of hydroxyl radicals, which then react with salicylic acid (SA) to form dihydroxybenzoic acid (DHBA) isomers. A rapid and sensitive HPLC method using both ultraviolet (UV) and electrochemical (EC) detection was developed to simultaneously measure SA and its hydroxylated adducts, 2,3-DHBA and 2,5-DHBA. nih.gov In this study, after inducing neurotoxicity with manganese injections in rats, the levels of 2,3-DHBA and 2,5-DHBA in the striatum were found to be significantly increased, demonstrating the utility of HPLC in tracking manganese-induced molecular changes. nih.gov

Another relevant application is the quantification of para-aminosalicylic acid (PAS), a salicylate derivative investigated as a therapeutic agent for manganese-induced parkinsonism. An optimized HPLC method was developed for its analysis in plasma, cerebrospinal fluid, and brain tissues, highlighting the technique's importance in pharmacokinetic studies related to manganese exposure. oup.com

The following table summarizes typical parameters used in HPLC methods for the separation of salicylic acid and its derivatives.

ParameterMethod 1: DHBA Isomer Analysis nih.govMethod 2: Plasma Salicylic Acid Analysis oup.comMethod 3: PAS Derivative Analysis oup.com
Column Not specified, but separation achievedUltrasphere ODS reversed-phase (150 x 4.6 mm, 5 µm)Reversed-phase C18
Mobile Phase IsocraticSodium acetate (B1210297) buffer/acetonitrile/methanolBinary gradient with potassium phosphate (B84403) buffer and methanol
Flow Rate Not specified1.0 mL/min1.0 mL/min
Detection UV (for Salicylate) & Electrochemical (for DHBAs)Spectrophotometric at 295 nmUV detection
Internal Standard Not specified2,6-DHBANot specified

The retention times for various salicylate derivatives can be precisely controlled and measured, allowing for their accurate identification and quantification, as shown in the interactive table below.

CompoundRetention Time (min) oup.comIdentified In
Salicylic Acid 15.50Human Plasma
2,5-Dihydroxybenzoic Acid (2,5-DHBA) 6.05Standard Mixture
3,4-Dihydroxybenzoic Acid (3,4-DHBA) 3.70Standard Mixture (as Internal Standard)
2,6-Dihydroxybenzoic Acid (2,6-DHBA) -Used as internal standard in modified method

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For salicylate analysis, GC is typically applied to its more volatile derivatives, such as methyl salicylate. nih.govontosight.ai For less volatile compounds like salicylic acid, a derivatization step is often required to convert them into more volatile and thermally stable forms suitable for GC analysis. researchgate.net

Research Findings: GC methods, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), have been developed for the simultaneous determination of methyl salicylate, camphor, and menthol (B31143) in pharmaceutical preparations. nih.govresearchcommons.orgosti.gov These methods demonstrate high sensitivity and specificity. researchgate.net Headspace solid-phase microextraction (HS-SPME) is a sample preparation technique that can be combined with GC-MS to analyze volatile compounds like methyl salicylate in complex matrices such as plant tissues. ontosight.ai This approach is sensitive, rapid, and avoids the use of organic solvents. ontosight.ai

The table below outlines typical conditions for the GC analysis of salicylate derivatives.

ParameterMethod 1: Multi-Component Ointment nih.govMethod 2: Analgesic Ointment researchcommons.org
Column Capillary ColumnCapillary Column
Carrier Gas Not specifiedHelium (3.3 mL/min)
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Temperature Program Gradient from 80°C to 250°CIsothermal or programmed, optimized for separation
Key Analytes Methyl salicylate, Camphor, L-menthol, Salicylic acidMethyl salicylate, Camphor, Menthol

Capillary Electrophoresis (CE)

Capillary electrophoresis separates components based on their electrophoretic mobility in an electric field. This technique offers extremely high resolution and is particularly useful for the analysis of charged species, including metal ions and their organic complexes. This makes it a promising methodology for studying the interactions between manganese and salicylate.

Research Findings: CE can be used to determine metal ions through on-column chelation, where a complexing agent is added to the electrolyte solution. researchgate.net This agent forms complexes with metal ions like Mn(II) within the capillary, and these charged complexes are then separated and detected. researchgate.net This principle can be directly applied to study the formation and stoichiometry of manganese-salicylate complexes.

Hyphenating CE with Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) provides a powerful tool for metal speciation studies. This combination allows for the separation of different metal-ligand complexes by CE, followed by the highly sensitive and element-specific detection of manganese by ICP-MS. While specific studies on this compound are not prevalent, the methodology has been successfully applied to determine the stability constants of other metal-ligand complexes and could be adapted for this compound research.

Future Directions and Emerging Research Frontiers for Manganese Salicylate

Integration of Manganese Salicylate (B1505791) in Advanced Functional Materials Design

The unique properties of manganese salicylate are positioning it as a valuable component in the creation of advanced functional materials. Research is moving towards incorporating this compound into various material frameworks to leverage its inherent characteristics. While specific material properties are beyond the scope of this section, the focus is on the strategic integration of this compound. For instance, the development of novel sensors is an area of interest, with studies exploring manganese(III) tetraphenylporphyrin-based solid-state electrodes for salicylate ion detection. researchgate.net The design of these materials involves creating a stable and selective interaction between the manganese complex and the salicylate anion. researchgate.net

Another avenue of exploration is the use of this compound derivatives in the development of biostimulants for agricultural applications. An ionic derivative of salicylic (B10762653) acid has been shown to influence the uptake of micronutrients in plants, suggesting a role for this compound in designing materials for enhanced crop nutrition. mdpi.com The synergistic effects observed when manganese and salicylic acid are applied together point towards the potential for creating functional materials that can improve plant growth and productivity. arccjournals.com

The catalytic properties of manganese complexes, including those with salicylate ligands, are also a key driver for their inclusion in functional materials. rsc.orgacs.org The ability of manganese to exist in multiple oxidation states allows for its participation in various redox reactions, making this compound an attractive component for catalytic systems. researchgate.netnih.gov Researchers are investigating the synthesis of binuclear and polymeric manganese(II) salicylate complexes that exhibit catalytic activity, such as the disproportionation of hydrogen peroxide. rsc.org

Rational Design of Next-Generation this compound Complexes for Specific Mechanistic Roles

The rational design of new this compound complexes is a burgeoning field aimed at creating molecules with tailored functions for specific biological or chemical processes. This approach involves modifying the structure of the this compound core to enhance its activity and selectivity. A key strategy is the introduction of additional ligands to the manganese center, which can modulate the complex's electronic and steric properties. nih.gov

For example, the synthesis of manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs), including salicylate derivatives, and N,N'-donor co-ligands has been explored. nih.gov These studies aim to develop compounds with enhanced biological activity compared to the parent NSAIDs. nih.govmdpi.com The coordination environment around the manganese ion, which can be fine-tuned by the choice of ligands, plays a crucial role in the resulting complex's properties. nih.govnih.gov

Another area of focus is the development of metal-binding isosteres of salicylic acid to create fragments for metalloenzyme inhibition. nih.gov By systematically modifying the functional groups involved in metal binding, researchers can design this compound analogues with improved inhibitory activity and selectivity towards specific enzymes. nih.gov This approach allows for the creation of lead compounds for rational drug design. nih.gov The versatility of salicylic acid as a ligand, capable of various coordination modes, provides a rich platform for designing these next-generation complexes. dergipark.org.trijesi.org

The design of manganese complexes for catalytic applications also benefits from a rational design approach. By understanding the mechanism of action, researchers can create catalysts with improved efficiency and selectivity for specific reactions, such as the selective oxidation of organic molecules. acs.org

Synergistic Research Combining Experimental and Advanced Computational Approaches

The synergy between experimental and computational methods is proving to be a powerful tool in advancing our understanding of this compound and its derivatives. dntb.gov.uaacs.org This combined approach allows for a deeper insight into the structure, properties, and reactivity of these complexes, which can guide the design of new materials and molecules with desired functions. researchgate.netresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the geometric and electronic structures of this compound complexes. acs.org This information is invaluable for interpreting experimental data from techniques like X-ray crystallography and spectroscopy. nih.govresearchgate.net For instance, computational methods have been used to study the coordination of metal ions, including manganese, to peptide models of proteins, providing insights into the metal-binding sites. acs.org

This integrated approach is also being applied to investigate the synergistic effects of inhibitors in various systems. researchgate.netresearchgate.net By combining experimental electrochemical measurements with computational modeling, researchers can elucidate the mechanisms of interaction between different components, such as in corrosion inhibition studies. researchgate.net While not directly focused on this compound, these methodologies are transferable to studying its synergistic behavior in various applications.

Furthermore, the combination of experimental and computational techniques is crucial for understanding the reaction mechanisms of manganese-catalyzed processes. acs.org This knowledge is essential for the rational design of more efficient and selective catalysts. The insights gained from these synergistic studies are expected to accelerate the development of new technologies based on this compound.

Addressing Fundamental Gaps in this compound Coordination Chemistry and Reactivity

Despite the growing interest in this compound, there remain fundamental gaps in our understanding of its coordination chemistry and reactivity. Addressing these gaps is crucial for unlocking the full potential of this compound in various applications.

One area that requires further investigation is the full range of coordination modes that salicylate can adopt when bound to manganese. While several coordination modes have been identified, including monodentate, bidentate, and bridging, the complexity of manganese-salicylate systems suggests that other, more intricate arrangements may be possible. dergipark.org.trijesi.org For example, in a nanonuclear manganese complex, the salicylate anion was found to be coordinated in a pentadentate chelating µ3-bridging fashion. ijesi.org A more comprehensive understanding of these coordination possibilities is needed to control the structure and properties of this compound complexes.

The reactivity of this compound, particularly in different oxidation states of manganese, is another area that warrants further exploration. nih.gov While the catalytic activity of Mn(II) salicylate complexes has been demonstrated, the chemistry of this compound in higher oxidation states, such as Mn(III) and Mn(IV), is less understood. rsc.orgacs.org Investigating the redox behavior of these complexes is essential for designing new catalysts for a wider range of chemical transformations. acs.org

Furthermore, the interplay between manganese and salicylate in biological systems is a complex topic with many unanswered questions. While studies have shown that manganese exposure can affect the distribution of other metal elements and that para-aminosalicylic acid can offer protection, the precise molecular mechanisms are not fully elucidated. nih.gov Future research should focus on unraveling these intricate interactions to better understand the biological roles of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What established methods exist for synthesizing manganese salicylate with high purity, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Guidance : Synthesis typically involves reacting salicylic acid with manganese salts (e.g., MnCl₂ or MnSO₄) under controlled pH (5.5–7.0) and temperature (60–80°C). Yield optimization requires adjusting molar ratios (1:1 to 1:2 for salicylic acid:manganese), solvent selection (aqueous or ethanol-water mixtures), and purification via recrystallization or column chromatography. Characterization should include elemental analysis and FTIR to confirm ligand binding .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structural properties?

  • Methodological Guidance :

  • X-ray diffraction (XRD) determines crystal structure and coordination geometry of Mn²⁺.
  • UV-Vis spectroscopy identifies π→π* transitions in the salicylate ligand (λ~300 nm).
  • Electron paramagnetic resonance (EPR) probes manganese's oxidation state and spin states.
  • Thermogravimetric analysis (TGA) assesses thermal stability and hydration states. Cross-validate results with elemental analysis .

Q. What in vitro models are suitable for preliminary assessment of this compound's pharmacological activity?

  • Methodological Guidance : Use cell lines such as RAW 264.7 macrophages to evaluate anti-inflammatory effects (e.g., COX-2 inhibition via ELISA) or SH-SY5Y neurons for neuroactivity. Include controls for manganese toxicity (e.g., cell viability assays like MTT) and compare with reference compounds (e.g., sodium salicylate) .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between this compound's direct cellular effects and systemic metabolic interactions in vivo?

  • Methodological Guidance :

  • Pharmacokinetic profiling : Compare intraperitoneal vs. oral administration using HPLC-MS to track systemic absorption and tissue distribution.
  • Knockout models : Use transgenic mice lacking specific transporters (e.g., SLC30A10 for manganese efflux) to isolate direct effects.
  • Tissue-specific imaging : Apply manganese-enhanced MRI (MEMRI) to map neuronal activity changes, as demonstrated in salicylate studies .

Q. What statistical approaches resolve contradictions in pharmacokinetic data across different administration routes?

  • Methodological Guidance :

  • Multivariate analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., pH, enzyme activity).
  • Bayesian hierarchical modeling : Account for inter-study variability in bioavailability metrics. Validate with in silico simulations (e.g., GastroPlus®) .

Q. How does manganese-enhanced MRI (MEMRI) provide unique insights into this compound's neuropharmacological mechanisms?

  • Methodological Guidance : MEMRI tracks calcium-mimicking Mn²⁺ uptake in active neurons. Protocols include:

  • Systemic administration (50 mg/kg Mn-salicylate) in rodent models.
  • T₁-weighted MRI scans at 7T to quantify signal intensity in auditory cortex and hypothalamus.
  • Control for peripheral effects using cochlear hair cell ablation (e.g., kanamycin pretreatment) .

Q. How does the chelation stability of this compound compare to other transition metal salicylates under physiological conditions?

  • Methodological Guidance :

  • Potentiometric titration : Measure stability constants (log K) in simulated body fluid (pH 7.4, 37°C).
  • Competitive binding assays : Compare Mn-salicylate vs. Fe³⁺/Cu²⁺-salicylate using fluorescent probes (e.g., Calcein).
  • Molecular dynamics simulations : Model ligand exchange kinetics with albumin or citrate .

Q. What experimental controls are essential when investigating dose-dependent paradoxical effects in longitudinal studies?

  • Methodological Guidance :

  • Dose-ranging pilots : Test 0.1–100 mg/kg doses to identify hormetic thresholds.
  • Sham-treated cohorts : Control for manganese accumulation in non-target tissues (e.g., basal ganglia).
  • Time-series sampling : Collect plasma/tissue samples at 0, 6, 24, and 48 hrs post-administration to track temporal dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.